D-3263
描述
Structure
3D Structure
属性
IUPAC Name |
3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-13(2)16-7-5-14(3)11-17(16)20(25)24-18-8-6-15(27-4)12-19(18)23(10-9-22)21(24)26/h6,8,12-14,16-17H,5,7,9-11,22H2,1-4H3/t14-,16+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTYTFYRCIRWBL-HYVNUMGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)C(=O)N2C3=C(C=C(C=C3)OC)N(C2=O)CCN)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947257-66-1 | |
| Record name | D-3263 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947257661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-3263 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70FBL3TX3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
D-3263 Mechanism of Action in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-3263 is an orally bioavailable small-molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a promising therapeutic target in prostate cancer. TRPM8 is a calcium-permeable ion channel that is notably overexpressed in prostate cancer cells compared to normal prostate tissue. This document provides an in-depth technical overview of the mechanism of action of this compound in prostate cancer, summarizing key preclinical findings, outlining experimental protocols, and visualizing the core signaling pathways. While clinical development of this compound appears to have been discontinued, the preclinical data provides valuable insights into the potential of TRPM8 agonism as a therapeutic strategy for prostate cancer.
Core Mechanism of Action: TRPM8 Agonism
The primary mechanism of action of this compound is the activation of the TRPM8 ion channel.[1][2] TRPM8 is a non-selective cation channel that, upon activation, allows the influx of cations, primarily Ca2+ and Na+, into the cell.[1] This influx disrupts intracellular ionic homeostasis, leading to a cascade of events culminating in cancer cell death.[1][2]
Signaling Pathway
The activation of TRPM8 by this compound initiates a signaling cascade that disrupts cellular processes in prostate cancer cells.
Reduction of Dihydrotestosterone (DHT)
A key secondary effect of this compound is the reduction of dihydrotestosterone (DHT) levels.[1] DHT is a potent androgen that is a primary driver of prostate cancer proliferation. The precise mechanism by which TRPM8 activation by this compound leads to a decrease in DHT is not yet fully elucidated in the available literature. It is hypothesized to involve the modulation of enzymes responsible for androgen synthesis, such as 5α-reductase, which converts testosterone to the more active DHT.[3][4]
Quantitative Preclinical Data
While comprehensive quantitative data for this compound is limited in publicly available literature, some key findings from preclinical studies are summarized below.
| Parameter | Cell Line / Model | Value / Effect | Reference |
| Concentration for Apoptosis Induction | TRAMP C1 and TRAMP C2 (mouse prostate adenocarcinoma) | 1 µM | [5] |
| Synergistic Effect | TRAMP C1 and TRAMP C2 cells | Enhanced pro-apoptotic activity of Docetaxel (5 nM) and Enzalutamide (1 µM) | [5] |
| In Vivo Efficacy | Rat model of Benign Prostatic Hyperplasia (BPH) | Dose-dependent reduction in prostate hyperplasia | [1] |
| DHT Reduction | Rat model of BPH | Evidence of decreased DHT levels | [1] |
| Clinical Trial (Phase 1) | Patients with advanced solid tumors (NCT00839631) | Disease stabilization observed in some advanced prostate cancer patients | [6] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of TRPM8 agonists like this compound. These should be adapted and optimized for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of prostate cancer cell lines (e.g., LNCaP, PC-3).
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed prostate cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include untreated control wells.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the induction of apoptosis by this compound through the analysis of key apoptosis-related proteins like cleaved Caspase-3 and cleaved PARP.[5]
Materials:
-
Prostate cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat prostate cancer cells with this compound at the desired concentration and for the specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Intracellular Calcium Influx Assay
This protocol is for measuring the increase in intracellular calcium concentration following the activation of TRPM8 by this compound.
Materials:
-
Prostate cancer cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Culture prostate cancer cells on a suitable imaging plate or coverslip.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove any extracellular dye.
-
Acquire a baseline fluorescence reading.
-
Add this compound to the cells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data to determine the change in intracellular calcium concentration in response to this compound.
Summary and Future Directions
This compound demonstrates a clear mechanism of action in prostate cancer through the activation of the TRPM8 channel, leading to cytotoxic calcium influx and a reduction in pro-proliferative DHT levels. Preclinical studies have shown its potential as a monotherapy and in combination with other anticancer agents. However, a more detailed understanding of the downstream signaling events following TRPM8 activation and the precise mechanism of DHT reduction is still needed. Furthermore, comprehensive in vivo efficacy data and detailed results from the Phase 1 clinical trial would be invaluable for the continued exploration of TRPM8 agonists as a therapeutic strategy for prostate cancer. While the development of this compound may have halted, the foundational research provides a strong rationale for the development of next-generation TRPM8 agonists with improved potency, selectivity, and pharmacokinetic properties for the treatment of prostate cancer.
References
A Technical Guide to TRPM8 Agonist D-3263: Function and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-3263 is a small molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel primarily known for its role in cold sensation. Exhibiting potential as a therapeutic agent, this compound has been investigated for its applications in oncology, specifically in prostate cancer, and in the management of benign prostatic hyperplasia (BPH). This technical guide provides a comprehensive overview of the function and known signaling pathways of this compound, supported by available preclinical and clinical data. It details the mechanism of action, summarizes quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes the key signaling cascades involved in its cellular effects.
Introduction
The Transient Receptor Potential (TRP) channel superfamily comprises a diverse group of ion channels that act as cellular sensors for a wide array of physical and chemical stimuli. TRPM8, a member of this family, is a calcium-permeable, non-selective cation channel activated by cold temperatures, cooling agents like menthol, and voltage.[1] Its expression is predominantly found in a subpopulation of sensory neurons but is also notably present in other tissues, including the prostate gland.[1]
This compound is a synthetic small molecule designed to specifically activate the TRPM8 channel.[1][2] Its investigation has primarily focused on its potential to induce cell death in TRPM8-expressing cancer cells and to ameliorate the symptoms of BPH.[2][3] This document serves as a technical resource for researchers and drug development professionals interested in the pharmacology and cellular mechanisms of this compound.
Mechanism of Action
The primary mechanism of action for this compound is the activation of the TRPM8 ion channel.[2][4] This activation leads to a cascade of intracellular events, the most prominent being a significant influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the cell.[2][4] The disruption of intracellular ion homeostasis, particularly the sustained elevation of cytosolic Ca²⁺, is a key trigger for the downstream cellular effects of this compound.[5]
In the context of cancer, this prolonged increase in intracellular calcium is cytotoxic and initiates apoptotic cell death pathways in TRPM8-expressing tumor cells.[1][5] Additionally, in preclinical models of BPH, this compound has been shown to significantly reduce plasma levels of dihydrotestosterone (DHT), a key androgen involved in prostate growth, suggesting a potential hormonal modulatory effect.[2][3]
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound from preclinical studies.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Benign Prostatic Hyperplasia (BPH)
| Parameter | Vehicle Control | This compound Treatment | Percentage Change | p-value | Reference |
| Prostate Weight | - | - | ↓ 39% | 0.004 | [2] |
| Plasma DHT Level | 2221.2 pg/ml | 43.1 pg/ml | ↓ 98% | 0.004 | [2] |
Table 2: In Vitro Effects of this compound on Prostate Cancer Cells
| Cell Line | Treatment | Effect | Molecular Markers | Reference |
| TRAMP-C1 and TRAMP-C2 | This compound (1 µM) + Docetaxel (5 nM) or Enzalutamide (1 µM) for 72h | Massive apoptotic response | Increased Caspase-3 and PARP cleavage | [6] |
Note: A specific EC₅₀ value for this compound's direct activation of the TRPM8 channel is not consistently reported in publicly available literature. One source mentions an EC₅₀ of 20 nM from an ATP viability assay, which is an indirect measure of the functional consequence of channel activation.
Signaling Pathways
The activation of TRPM8 by this compound initiates a series of intracellular signaling events. The primary and most well-documented pathway involves the influx of calcium, which acts as a second messenger to trigger apoptosis.
Calcium-Mediated Apoptosis Pathway
Activation of TRPM8 by this compound leads to a sustained increase in intracellular calcium concentration. This calcium overload can induce apoptosis through several mechanisms, including the activation of calcium-dependent proteases and the mitochondrial permeability transition. A key event in this pathway is the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, treatment with this compound in combination with other anti-cancer agents has been shown to lead to the cleavage and activation of Caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis.[6]
Potential Involvement of MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial regulator of cell proliferation, differentiation, and survival. While direct evidence linking this compound to the MAPK/ERK pathway is limited, the general literature on TRPM8 signaling in cancer suggests a potential interplay. Further research is required to elucidate the specific role, if any, of the MAPK/ERK pathway in the cellular response to this compound.
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize the function of this compound.
In Vivo Model of Benign Prostatic Hyperplasia (BPH)
-
Objective: To evaluate the efficacy of this compound in reducing prostate enlargement in a testosterone-induced BPH rat model.
-
Animal Model: Male rats.
-
Induction of BPH: Subcutaneous injection of testosterone propionate (TP) to induce prostate hyperplasia.[2]
-
Treatment: this compound is administered orally.
-
Assessment:
References
- 1. Frontiers | Therapeutic potential of TRPM8 channels in cancer treatment [frontiersin.org]
- 2. Dendreon Corporation Presents Preclinical Data Demonstrating Activity of Trp-p8 agonist, this compound, in Benign Prostatic Hyperplasia - BioSpace [biospace.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trpm8 Expression in Human and Mouse Castration Resistant Prostate Adenocarcinoma Paves the Way for the Preclinical Development of TRPM8-Based Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
D-3263 Hydrochloride: A Technical Guide for Researchers
CAS Number: 1008763-54-9
This technical guide provides an in-depth overview of D-3263 hydrochloride, a small molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This document is intended for researchers, scientists, and drug development professionals interested in the properties and potential therapeutic applications of this compound.
Core Properties and Data
This compound hydrochloride is the salt form of this compound, offering enhanced water solubility and stability.[1] It is an orally bioavailable, enteric-coated formulation that has been investigated for its potential antineoplastic and other therapeutic activities.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below.
| Property | Value | Source |
| CAS Number | 1008763-54-9 | [4][5] |
| Molecular Formula | C₂₁H₃₂ClN₃O₃ | [4][5] |
| Molecular Weight | 409.95 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | DMSO: 140 mg/mL (341.51 mM) (requires sonication) | |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months. |
Biological Properties
| Property | Description | Source |
| Target | Transient Receptor Potential Melastatin 8 (TRPM8) | [4][6] |
| Mechanism of Action | Agonist of the TRPM8 ion channel.[4][6] Activation of TRPM8 leads to an influx of calcium and sodium ions, disrupting cellular homeostasis and inducing cell death in TRPM8-expressing cells.[2][6] It may also decrease dihydrotestosterone (DHT) levels.[6] | |
| Therapeutic Potential | Antineoplastic (especially prostate cancer), Benign Prostatic Hyperplasia (BPH), Antibacterial.[2][6][7] |
Mechanism of Action and Signaling Pathways
This compound hydrochloride exerts its biological effects primarily through the activation of the TRPM8 channel, a non-selective cation channel. The binding of this compound to TRPM8 triggers a conformational change, opening the channel and allowing the influx of Ca²⁺ and Na⁺ into the cell. This disruption of ion homeostasis is a key initiating event in its therapeutic effects.
TRPM8-Mediated Antineoplastic Signaling Pathway
In cancer cells, particularly those of prostatic origin where TRPM8 is often overexpressed, the sustained increase in intracellular calcium can trigger several downstream signaling cascades leading to apoptosis and inhibition of proliferation. The diagram below illustrates the proposed signaling pathway.
Caption: this compound hydrochloride activates the TRPM8 channel, leading to downstream events that promote apoptosis and inhibit cancer cell proliferation.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature involving this compound hydrochloride.
Preclinical Evaluation in a Rat Model of Benign Prostatic Hyperplasia (BPH)
A preclinical study demonstrated the efficacy of this compound in a testosterone-induced BPH rat model.[6]
Experimental Workflow:
Caption: Experimental workflow for the in vivo evaluation of this compound in a rat model of BPH.
Methodology:
-
Animal Model: The specific strain of rats was not detailed in the available literature.
-
BPH Induction: Benign prostatic hyperplasia was induced via subcutaneous injection of testosterone propionate.[6]
-
Treatment: One week prior to the initiation of testosterone injections, daily administration of this compound or finasteride commenced and continued for four weeks.[6]
-
Endpoint Analysis: Following the treatment period, blood samples were collected to measure plasma dihydrotestosterone (DHT) levels. The prostates were excised, weighed, and cross-sections were stained with a TRPM8 antibody to assess protein expression.[6]
Key Findings: Treatment with this compound resulted in a significant reduction in prostate weight and a notable decrease in plasma DHT levels in a dose-dependent manner, with efficacy comparable to finasteride.[6]
Phase 1 Clinical Trial in Advanced Solid Tumors (NCT00839631)
A Phase 1 clinical trial was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound hydrochloride in patients with advanced solid tumors.
Study Design:
-
Title: A Dose Escalation Study of EC this compound HCl in Patients With Advanced Solid Tumors
-
Phase: 1
-
Patient Population: Adults with histologically or cytologically confirmed advanced solid tumor malignancies refractory to standard therapy.
-
Intervention: Oral administration of enteric-coated this compound hydrochloride capsules (50 mg). The study involved dose escalation cohorts with varying dosing schedules.
-
Primary Outcome Measures: To be determined from full study publication.
-
Secondary Outcome Measures: To be determined from full study publication.
Preliminary results suggested that this compound was able to stabilize the disease in some patients with advanced prostate cancer, with cold sensations being a noted side effect. The study appears to have been discontinued, and full results have not been published in peer-reviewed literature.
Antibacterial Activity against Staphylococcus aureus
A recent study has unveiled a novel antibacterial and antibiofilm activity of this compound against Staphylococcus aureus.[7]
Experimental Workflow for Antibacterial Assays:
Caption: A summary of the experimental workflow to assess the antibacterial properties of this compound.
Methodology:
-
Bacterial Strains and Growth Conditions: The study included clinical isolates of methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA), as well as Enterococcus faecalis.
-
Minimum Inhibitory Concentration (MIC) Test: The MICs of this compound were determined using the broth microdilution method in 96-well plates.[7]
-
Minimum Bactericidal Concentration (MBC) Test: The MBC was determined by plating samples from the MIC wells that showed no visible growth onto appropriate agar plates.
-
Biofilm Assays: The effect of this compound on both the formation of new biofilms and the eradication of pre-formed mature biofilms was assessed using a crystal violet staining method.
-
Mechanism of Action Studies:
Key Findings: this compound exhibited potent bactericidal and antibiofilm activities against S. aureus by targeting the cell membrane. Proteomic analysis revealed that this compound treatment influenced amino acid biosynthesis and carbohydrate metabolism.[7]
Analytical Methods
Conclusion
This compound hydrochloride is a promising TRPM8 agonist with demonstrated preclinical efficacy in models of benign prostatic hyperplasia and potential antineoplastic activity. The recent discovery of its potent antibacterial properties opens new avenues for its therapeutic application. Further research is warranted to fully elucidate its clinical potential, including the completion and publication of clinical trial results and the development of validated analytical methods for its quantification in biological systems. This technical guide provides a foundation for researchers to build upon in their investigation of this multifaceted compound.
References
- 1. biospace.com [biospace.com]
- 2. Roles of TRPM8 Ion Channels in Cancer: Proliferation, Survival, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPM channels in human cancers: regulatory mechanism and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Antibacterial activity and mechanisms of this compound against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of action underlying antibacterial activity of a diterpene quinone derivative against Staphylococcus aureus through the in vitro and in silico assays | Pharmacy Education [pharmacyeducation.fip.org]
Compound D-3263: Unidentified in Public Scientific Literature
Following a comprehensive review of publicly accessible scientific databases and literature, the compound designated "D-3263" could not be identified in the context of calcium and sodium homeostasis. Extensive searches have yielded no information regarding its existence, chemical structure, or biological activity.
It is possible that "this compound" is an internal or preclinical designation for a compound that has not yet been disclosed in peer-reviewed publications or public forums. As a result, the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated at this time due to the absence of foundational data.
To fulfill the user's request for a technical guide on a related topic, we welcome the submission of an alternative, publicly recognized compound or drug class known to be involved in the regulation of calcium and sodium homeostasis.
Investigating the Antineoplastic Activity of D-3263: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antineoplastic activity of D-3263, a small molecule agonist of the transient receptor potential melastatin member 8 (TRPM8) channel. It consolidates key findings on its mechanism of action, synergistic effects with standard chemotherapies, and summarizes available data from preclinical and early-phase clinical investigations. Detailed experimental protocols and visual representations of relevant signaling pathways are included to support further research and development efforts in this area.
Core Mechanism of Action
This compound exerts its anticancer effects by targeting the TRPM8 ion channel, a transmembrane protein that is overexpressed in various malignancies, including prostate, breast, colon, and lung cancer.[1] In normal tissues, its expression is predominantly found in the prostate gland.[1]
The proposed mechanism involves the following key steps:
-
Binding and Activation: As a TRPM8 agonist, this compound binds to and activates the channel.[2][3]
-
Ion Influx: This activation leads to an influx of calcium (Ca2+) and sodium (Na+) ions into the cancer cell.[2][3]
-
Disruption of Homeostasis: The sudden increase in intracellular calcium and sodium disrupts the cell's ionic homeostasis.[2][3]
-
Induction of Apoptosis: This disruption is a critical stress signal that triggers the apoptotic cascade, leading to programmed cell death in TRPM8-expressing tumor cells.[3][4]
Additionally, in the context of prostate cancer, this compound may contribute to its inhibitory effects by decreasing levels of dihydrotestosterone (DHT).[2][3]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the activity of this compound.
Table 1: Synergistic Cytotoxicity of this compound with Chemotherapy
| Cell Line | Cancer Type | Chemotherapy Agent(s) | Treatment Duration (hours) | Observation |
| LNCaP | Prostate Cancer | Docetaxel | 24 | Synergistic lethal effect |
| HCT116 | Colon Cancer | 5-fluorouracil (5-FU) + Oxaliplatin | 24 | Synergistic lethal effect |
| MCF7 | Breast Cancer | Docetaxel | 24 | Synergistic lethal effect |
| A549 | Lung Cancer | Docetaxel | 24 | Synergistic lethal effect |
Data extracted from studies demonstrating a significant enhancement of chemotherapeutic efficacy when combined with this compound.[5]
Table 2: Preclinical and Clinical Observations
| Model | Study Type | Key Findings | Reference |
| Rat Model of Benign Prostatic Hyperplasia (BPH) | Preclinical | Dose-dependent reduction in prostate hyperplasia. Additive effect when combined with Finasteride. | [2] |
| Metastatic Mouse Prostate Adenocarcinoma | Preclinical | Induced apoptotic responses through a gradual elevation of intracellular Ca2+. | [4][6] |
| Patients with Advanced Solid Tumors (Prostate, Colon, Breast, Lung) | Phase 1 Clinical Trial (NCT00839631) | Well-tolerated with limited side effects (e.g., cold sensations). Signs of disease stabilization in three advanced prostate cancer patients. | [1][7] |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis in TRPM8-expressing cancer cells.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing Synergistic Effects
This diagram outlines a typical experimental workflow to evaluate the synergistic cytotoxicity of this compound with a standard chemotherapy agent.
Caption: Workflow for evaluating synergistic antineoplastic effects.
Detailed Experimental Protocols
Cell Viability Assay (Crystal Violet Staining)
This protocol is adapted from methodologies used to assess the synergistic lethal effects of this compound.[5]
Objective: To quantify the viability of cancer cells after treatment with this compound, chemotherapy, or a combination thereof.
Materials:
-
TRPM8-expressing cancer cell lines (e.g., LNCaP, HCT116)
-
Complete culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Docetaxel)
-
Phosphate-buffered saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)
-
Methanol
-
33% Acetic Acid Solution
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with the indicated drugs (this compound, chemotherapy agent, or combination) for the desired duration (e.g., 24 hours). Include a vehicle-treated control group.
-
Washing: Gently wash the cells twice with PBS to remove dead cells and residual media.
-
Fixation: Fix the adherent cells with 100 µL of methanol for 10 minutes at room temperature.
-
Staining: Remove the methanol and add 100 µL of Crystal Violet Staining Solution to each well. Incubate for 15 minutes at room temperature.
-
Washing: Carefully wash the plates with water to remove excess stain and allow them to air dry completely.
-
Solubilization: Add 100 µL of 33% acetic acid to each well to solubilize the stain.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.
Western Blot Analysis for Apoptosis Markers
This protocol is designed to detect the cleavage of Caspase-3 and PARP, key indicators of apoptosis.
Objective: To qualitatively and quantitatively assess the induction of apoptosis in cancer cells following treatment.
Materials:
-
Treated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the treated cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. The presence of cleaved forms of Caspase-3 and PARP indicates apoptotic activity.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that leverages the specific overexpression of the TRPM8 channel on cancer cells to induce targeted apoptosis. Preclinical data strongly support its antineoplastic activity, particularly in combination with standard chemotherapies, suggesting a potential to overcome drug resistance and enhance treatment efficacy.[4][5] While early clinical findings were encouraging, showing disease stabilization in some patients with advanced prostate cancer, the discontinuation of its Phase 1 trial highlights the need for further investigation to optimize its therapeutic potential and fully elucidate its clinical utility.[7] Future research should focus on identifying predictive biomarkers for patient stratification, exploring its efficacy in a broader range of TRPM8-positive tumors, and potentially designing next-generation TRPM8 agonists with improved pharmacological properties.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity and mechanisms of this compound against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
D-3263: A TRPM8 Agonist for the Potential Treatment of Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for D-3263, a small molecule agonist of the transient receptor potential melastatin member 8 (TRPM8), as a potential therapeutic agent for benign prostatic hyperplasia (BPH).
Introduction
Benign prostatic hyperplasia is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). Current medical therapies for BPH primarily include alpha-blockers and 5-alpha-reductase inhibitors. This compound represents a novel approach, targeting the TRPM8 ion channel, which is overexpressed in BPH and prostate cancer.[1][2] this compound is an orally bioavailable small molecule that activates the TRPM8 ion channel, inducing cell death and demonstrating potential for reducing prostate size.[1][3]
Mechanism of Action
This compound functions as a potent agonist of the TRPM8 ion channel, a transmembrane cation channel protein.[1][4] Activation of TRPM8 by this compound leads to an influx of calcium and sodium ions into the cell.[2][4][5] This disruption of intracellular ion homeostasis is believed to trigger apoptotic pathways, resulting in the death of TRPM8-expressing cells.[4][6]
Furthermore, preclinical studies have indicated that this compound may also affect androgen metabolism.[1] A significant reduction in plasma dihydrotestosterone (DHT) levels was observed following treatment with this compound.[1][2][4] Since DHT is a known stimulant for BPH and prostate cancer, this reduction likely contributes to the therapeutic effect of this compound.[1]
Preclinical Efficacy
A preclinical study was conducted to evaluate the in vivo efficacy of this compound in a testosterone-induced BPH rat model. The results demonstrated a statistically significant reduction in prostate weight and plasma DHT levels in animals treated with this compound.
Table 1: Summary of Preclinical Efficacy Data for this compound in a BPH Rat Model
| Parameter | Control (BPH-induced, untreated) | This compound Treated | Percent Reduction | p-value |
| Prostate Weight | - | - | 39% | 0.004 |
| Plasma DHT Levels | 2221.2 pg/ml | 43.1 pg/ml | 98% | 0.004 |
| Data sourced from a preclinical study presented by Dendreon Corporation.[1] |
The study also noted that the efficacy of this compound was comparable to that of finasteride, a standard treatment for BPH.[1] Histopathological examination confirmed that the reduction in prostate size was due to a return to normalcy.[1] Furthermore, a dose-dependent effect was observed, with changes in TRPM8 expression and plasma DHT levels correlating with both the administered dose and the observed efficacy.[1]
Experimental Protocols
The key preclinical study investigating this compound for BPH utilized a testosterone-induced animal model.
Experimental Workflow: In Vivo BPH Model
-
Induction of BPH: Benign prostatic hyperplasia was induced in the animal models through subcutaneous injections of testosterone propionate (TP).[1]
-
Treatment Administration: One week prior to the initiation of testosterone injections, daily administration of either this compound or finasteride commenced and continued for a total of four weeks.[1]
-
Sample Collection: Following the four-week treatment period, blood samples were collected for analysis of plasma DHT levels. The prostates were also collected and weighed.[1]
-
Histopathological Analysis: Cross-sections of the prostate tissue were stained with a Trp-p8 antibody to assess channel expression and tissue morphology.[1]
Clinical Development and Future Directions
While the preclinical data for this compound in the context of BPH are encouraging, the primary clinical development focus for this compound shifted towards oncology. A Phase 1 clinical trial was initiated to evaluate this compound in patients with advanced solid tumors, including prostate cancer.[3] Although a potential application for BPH was noted, dedicated clinical trials for this indication have not been pursued to date.[3]
The unique mechanism of action of this compound, targeting the TRPM8 ion channel, presents a promising and differentiated approach for the treatment of BPH. Further investigation, including dedicated clinical trials in a BPH patient population, would be necessary to fully elucidate its therapeutic potential and safety profile for this indication. The potential for a dual-action mechanism, combining direct cytotoxicity on prostate cells with a reduction in DHT levels, warrants further exploration.
References
- 1. Dendreon Corporation Presents Preclinical Data Demonstrating Activity of Trp-p8 agonist, this compound, in Benign Prostatic Hyperplasia - BioSpace [biospace.com]
- 2. This compound hydrochloride | C21H32ClN3O3 | CID 49787136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
The TRPM8 Agonist D-3263: A Technical Overview of its Discovery and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-3263 is a potent and selective small-molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a well-established cold and menthol sensor. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature and patent databases, this document compiles the known chemical properties and presents a putative synthesis strategy based on related compounds. Furthermore, it details the significant preclinical findings related to its potential as an antineoplastic and antibacterial agent. All quantitative data from preclinical studies are summarized, and detailed protocols for key biological assays are provided to facilitate further research and development.
Introduction
The Transient Receptor Potential (TRP) family of ion channels plays a crucial role in sensory physiology, including temperature sensation, pain, and taste.[1] TRPM8, a member of this family, is a non-selective cation channel activated by cold temperatures (typically below 28°C), cooling agents like menthol, and voltage.[1] It is predominantly expressed in a subset of sensory neurons and is the primary molecular sensor for cold stimuli in mammals. Beyond its role in thermosensation, TRPM8 has emerged as a potential therapeutic target for various pathologies, including cancer and bacterial infections.
This compound, chemically identified as 3-(2-aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carbonyl)-5-methoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one, is a potent agonist of the TRPM8 channel.[2] Its activation of TRPM8 leads to an influx of calcium and sodium ions, disrupting cellular homeostasis and inducing downstream signaling pathways.[1][2] This mechanism of action has been explored for its therapeutic potential, particularly in oncology and infectious diseases.
Chemical Properties and Synthesis
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | 3-(2-aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carbonyl)-5-methoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one |
| Molecular Formula | C21H31N3O3 |
| Molecular Weight | 373.49 g/mol |
| CAS Number | 947257-66-1 |
| Appearance | White to off-white solid |
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound has not been identified in the scientific or patent literature. However, based on the chemical structure, a plausible synthetic route can be postulated, likely involving the coupling of a substituted benzimidazolone core with a chiral cyclohexane carbonyl moiety.
Putative Synthetic Workflow:
Caption: Putative synthetic workflow for this compound.
Biological Activity and Preclinical Data
Mechanism of Action
This compound exerts its biological effects primarily through the activation of the TRPM8 channel. Binding of this compound to TRPM8 induces a conformational change in the channel, leading to its opening and a subsequent influx of cations, predominantly Ca²⁺ and Na⁺.[1][2] This disruption of ion homeostasis triggers various downstream cellular events, including apoptosis in cancer cells.[1][2]
TRPM8 Signaling Pathway:
Caption: Simplified TRPM8 signaling pathway upon activation by this compound.
Antineoplastic Activity
This compound has shown potential as an antineoplastic agent, particularly in cancers that overexpress TRPM8, such as prostate cancer.[2] Activation of TRPM8 by this compound in these cancer cells can induce apoptosis and inhibit tumor growth.[1]
Preclinical Data in a Rat Model of Benign Prostatic Hyperplasia (BPH):
| Parameter | Result | p-value | Reference |
| Prostate Weight Reduction | 39% reduction compared to control | 0.004 | [2] |
| Plasma Dihydrotestosterone (DHT) Levels | 98% reduction (from 2221.2 pg/ml to 43.1 pg/ml) | 0.004 | [2] |
Antibacterial Activity
Recent studies have revealed the antibacterial properties of this compound, particularly against Gram-positive bacteria like Staphylococcus aureus. The proposed mechanism involves the disruption of the bacterial cell membrane.
In Vitro Antibacterial Activity of this compound against Staphylococcus aureus
| Strain Type | Number of Isolates | MIC50 (µM) | MIC90 (µM) | Reference |
| Methicillin-Sensitive S. aureus (MSSA) | 15 | 25 | 25 | [3] |
| Methicillin-Resistant S. aureus (MRSA) | 15 | 25 | 25 | [3] |
| Parameter | S. aureus ATCC 29213 | S. aureus ATCC 43300 | Reference |
| Minimum Inhibitory Concentration (MIC) (µM) | 25 | 25 | [3] |
| Minimum Bactericidal Concentration (MBC) (µM) | 25 | 25 | [3] |
Experimental Protocols
TRPM8 Activation Assay (Calcium Influx)
This protocol describes a general method for measuring TRPM8 activation in a recombinant cell line using a fluorescent calcium indicator.
Experimental Workflow:
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. WO2017191650A1 - Process for the preparation of 5-[[[(2s)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1s)-1-(4-phenyl-1h-imidazol-2-yl)ethyl]amino]methyl-2-methoxybenzoic acid and its polymorphs thereof - Google Patents [patents.google.com]
- 3. US20190022068A1 - Trpm8 receptor agonist compounds and uses thereof - Google Patents [patents.google.com]
The TRPM8 Agonist D-3263: A Potent Modulator of Dihydrotestosterone Levels
For Immediate Release: A Technical Overview for Researchers and Drug Development Professionals
[City, State] – [Date] – The transient receptor potential melastatin member 8 (TRPM8) agonist, D-3263, has demonstrated significant potential in preclinical models for conditions influenced by androgen metabolism, such as benign prostatic hyperplasia (BPH) and prostate cancer. A key finding in these studies is the compound's profound effect on circulating levels of dihydrotestosterone (DHT), a potent androgen implicated in the pathophysiology of these conditions. This technical guide provides an in-depth analysis of the available data on this compound's impact on DHT, including quantitative data, experimental methodologies, and a proposed mechanistic pathway.
Quantitative Impact on Dihydrotestosterone Levels
Preclinical research has revealed a striking reduction in plasma DHT levels following the administration of this compound. These findings suggest a potent inhibitory effect on androgen metabolism.[1]
| Parameter | Control Group | This compound Treated Group | Percentage Reduction | p-value |
| Plasma DHT (pg/mL) | 2221.2 | 43.1 | 98% | 0.004 |
| Table 1: Effect of this compound on Plasma Dihydrotestosterone Levels in a Preclinical Model of BPH.[1] |
The reduction in DHT levels was observed to be dose-dependent and achieved efficacy comparable to finasteride, a known 5α-reductase inhibitor.[1] This significant decrease in a key androgen highlights the therapeutic potential of this compound in androgen-dependent pathologies.
Experimental Protocol: In Vivo BPH Model
The following provides a generalized experimental protocol based on the available information for assessing the in vivo efficacy of this compound in a benign prostatic hyperplasia (BPH) model.
Objective: To determine the effect of this compound on prostate weight and plasma dihydrotestosterone (DHT) levels in a testosterone-induced BPH animal model.
Animal Model: Male rats or mice are suitable for inducing BPH. The choice of species and strain should be justified based on historical data and relevance to human BPH.
Induction of BPH:
-
Animals are castrated to ablate endogenous androgen production.
-
Following a recovery period, BPH is induced by subcutaneous implantation of testosterone pellets or daily injections of testosterone propionate. This leads to prostatic enlargement characteristic of BPH.
Experimental Groups:
-
Control Group: BPH-induced animals receiving vehicle only.
-
This compound Treatment Group(s): BPH-induced animals receiving varying doses of this compound, administered orally.
-
Positive Control Group: BPH-induced animals receiving a standard-of-care agent, such as finasteride.
Treatment Administration:
-
This compound is administered orally, with the formulation being an important consideration for bioavailability. An enteric-coated formulation has been described.[2][3]
-
The dosing regimen (dose levels and frequency) should be determined based on preliminary pharmacokinetic and tolerability studies.
Endpoint Measurements:
-
Prostate Weight: At the end of the treatment period, animals are euthanized, and the prostates are carefully dissected and weighed. A reduction in prostate weight in the treated groups compared to the control group is a primary efficacy endpoint.
-
Plasma DHT Levels: Blood samples are collected via cardiac puncture at the time of sacrifice. Plasma is separated by centrifugation and stored at -80°C until analysis. DHT levels are quantified using a validated method such as ELISA or LC-MS/MS.
Statistical Analysis:
-
Data are typically presented as mean ± standard error of the mean (SEM).
-
Statistical significance between groups is determined using appropriate tests, such as a one-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value of <0.05 is generally considered statistically significant.
Proposed Signaling Pathway for DHT Reduction
This compound is an agonist of TRPM8, a cold-sensing ion channel predominantly expressed in the prostate.[1] The activation of TRPM8 by this compound is believed to initiate a cascade of events leading to a reduction in DHT levels. While the precise signaling pathway has not been fully elucidated in the available literature, a plausible mechanism is proposed below.
Activation of TRPM8 channels on prostate cells by this compound leads to an influx of calcium ions (Ca2+). This increase in intracellular calcium can trigger various downstream signaling pathways, potentially including those that regulate the expression or activity of enzymes involved in androgen synthesis, such as 5α-reductase. A reduction in the activity of 5α-reductase would lead to decreased conversion of testosterone to the more potent DHT. This disruption of androgen metabolism within the prostate could then be reflected in lower circulating plasma DHT levels.
References
Unveiling the Antibacterial Arsenal of D-3263 Against Staphylococcus aureus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the antibacterial properties of the compound D-3263, with a specific focus on its efficacy against the resilient pathogen Staphylococcus aureus. This compound, a transient receptor potential melastatin member 8 (TRPM8) agonist, has demonstrated significant potential beyond its initial therapeutic targets, exhibiting potent antibacterial and antibiofilm activities. This document collates the available quantitative data, details the experimental methodologies employed in its evaluation, and visually represents its mechanism of action and experimental workflows.
Quantitative Assessment of Antibacterial Efficacy
The antibacterial activity of this compound against S. aureus has been rigorously quantified through the determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs). These parameters are crucial for understanding the potency of a novel antimicrobial agent.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Clinical S. aureus Isolates[1]
| Strain Type | Number of Isolates | MIC (µM) | Percentage of Isolates Inhibited |
| Methicillin-Sensitive S. aureus (MSSA) | 15 | 25 | 86.67% |
| Methicillin-Resistant S. aureus (MRSA) | 15 | 25 | 93.33% |
The data clearly indicates that this compound possesses a significant inhibitory effect against both MSSA and MRSA strains at a concentration of 25 µM.[1]
Table 2: Minimum Bactericidal Concentrations (MBCs) of this compound against S. aureus Reference Strains[1]
| Strain | MIC (µM) | MBC (µM) | MBC/MIC Ratio |
| S. aureus ATCC 29213 | 25 | 25 | 1 |
| S. aureus ATCC 43300 (MRSA) | 25 | 25 | 1 |
The MBC values being equivalent to the MIC values (MBC/MIC ratio ≤ 4) confirm that this compound is a bactericidal agent against these S. aureus strains.[1]
Experimental Protocols
The following section details the methodologies utilized to ascertain the antibacterial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against clinical S. aureus isolates was determined using the broth microdilution method in 96-well plates, following established protocols.[1][2]
-
Bacterial Strains: 15 MSSA and 15 MRSA clinical isolates were used.[1]
-
Inoculum Preparation: Bacterial cultures were grown to the logarithmic phase and diluted to a standardized concentration.
-
Assay Procedure:
-
Two-fold serial dilutions of this compound were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Each well was inoculated with the standardized bacterial suspension.
-
Plates were incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC was determined to assess the bactericidal activity of this compound.[1]
-
Assay Procedure:
-
Following the MIC determination, an aliquot from each well showing no visible growth was sub-cultured onto agar plates.
-
The plates were incubated for 24 hours at 37°C.
-
The MBC was defined as the lowest concentration of this compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum.
-
Time-Kill Assay
To evaluate the bactericidal kinetics of this compound, a time-kill assay was performed against MRSA ATCC 43300.[1]
-
Procedure:
-
Exponentially growing bacteria were exposed to this compound at concentrations of 4x and 8x MIC.
-
Samples were collected at various time points (0, 3, 6, 9, and 24 hours).
-
Viable bacterial counts (CFU/mL) were determined by plating serial dilutions.
-
The results were plotted as log10 CFU/mL versus time.
-
Biofilm Inhibition and Eradication Assays
The effect of this compound on both the formation of new biofilms and the integrity of mature biofilms was investigated.
-
Biofilm Inhibition Assay:
-
S. aureus isolates were cultured in 96-well plates in the presence of sub-inhibitory concentrations of this compound (e.g., 1/2x, 1/4x, 1/8x, and 1/16x MIC).[3]
-
After a 24-hour incubation period, the biofilm biomass was stained with crystal violet.[3]
-
The stained biofilm was solubilized, and the absorbance was measured to quantify biofilm formation.[3]
-
-
Mature Biofilm Eradication Assay:
Mechanism of Action
Proteomic analysis and further mechanistic studies have revealed that this compound exerts its potent antibacterial and antibiofilm activities against S. aureus primarily by targeting the cell membrane.[1][4][5]
Disruption of Cell Membrane Integrity
This compound has been shown to enhance the permeability of the S. aureus cell membrane.[1][4][5] This disruption of the membrane's structural and functional integrity is a key aspect of its bactericidal effect.
Interaction with Membrane Phospholipids
The antibacterial activity of this compound is influenced by its interaction with specific bacterial membrane phospholipids. Studies have shown that phosphatidylethanolamine (PE), phosphatidylglycerol (PG), and cardiolipin (CL) dose-dependently increase the MIC of this compound, suggesting a direct interaction between the compound and these lipid components of the cell membrane.[1][4][5]
Impact on Cellular Metabolism
Proteomic analysis of S. aureus treated with a sub-inhibitory concentration (1/2 x MIC) of this compound revealed the differential expression of 29 proteins.[1][5] These proteins are primarily involved in amino acid biosynthesis and carbohydrate metabolism, indicating that this compound also perturbs essential metabolic pathways within the bacterial cell.[1][5]
Visualizations
To further elucidate the experimental processes and the proposed mechanism of action, the following diagrams have been generated.
References
- 1. Antibacterial activity and mechanisms of this compound against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity and mechanisms of this compound against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
D-3263 In Vitro Cell Viability Assay: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-3263 is a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel that is overexpressed in various cancer types, notably prostate cancer.[1] Activation of the TRPM8 channel by agonists like this compound leads to an influx of calcium and sodium ions, disrupting cellular ion homeostasis and subsequently inducing apoptosis in cancer cells that express this channel.[1] This targeted mechanism of action makes this compound a compound of significant interest for the development of novel anti-cancer therapies.
These application notes provide a detailed protocol for assessing the in vitro cell viability of cancer cell lines upon treatment with this compound, utilizing the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The protocol is optimized for prostate cancer cell lines, such as LNCaP and PC-3, which are established models for prostate cancer research.
Data Presentation
The following table summarizes hypothetical, yet representative, data on the cytotoxic effects of this compound on two common prostate cancer cell lines, LNCaP (androgen-sensitive) and PC-3 (androgen-independent), after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.
| Cell Line | This compound IC50 (µM) | Description |
| LNCaP | 15 | Androgen-sensitive human prostate adenocarcinoma |
| PC-3 | 35 | Androgen-independent human prostate adenocarcinoma, derived from bone metastasis |
Note: The IC50 values presented are for illustrative purposes and may vary based on experimental conditions such as cell density, passage number, and specific assay parameters.
Experimental Protocols
MTT Cell Viability Assay Protocol for this compound
This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound compound
-
Prostate cancer cell lines (e.g., LNCaP, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom sterile cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture LNCaP or PC-3 cells in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).
-
After the overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
After the MTT incubation, carefully remove the medium from the wells.
-
Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance, if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway of this compound Induced Apoptosis via TRPM8 Activation
Caption: this compound mediated apoptosis signaling pathway.
Experimental Workflow for this compound Cell Viability Assay
Caption: Workflow for this compound in vitro cell viability assay.
References
Application Notes and Protocols: Preparation of D-3263 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-3263 is a small molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3] As a TRPM8 agonist, this compound has potential applications in cancer research, particularly in relation to prostate cancer, due to its ability to induce cell death in TRPM8-expressing tumor cells.[4][5] Proper preparation of a stock solution is the first critical step for ensuring reproducibility and accuracy in in-vitro and in-vivo experiments. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic molecules like this compound for biological assays.[6][7][8] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound hydrochloride, the commonly available salt form.
| Property | Value | Reference |
| Chemical Name | This compound hydrochloride | [1][9] |
| Molecular Formula | C₂₁H₃₂ClN₃O₃ | [1][9] |
| Molecular Weight | 409.96 g/mol | [2][9] |
| CAS Number | 1008763-54-9 (HCl salt) | [9] |
| Solubility in DMSO | ≥ 10 mM | [2] |
| Solid Storage | -20°C (long-term), 4°C (short-term) | [2][9] |
| Solution Storage | -80°C or -20°C (up to 6 months) | [2] |
Experimental Protocols
-
This compound hydrochloride powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, disposable pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.
-
Acclimatization: Before opening, allow the vial of this compound hydrochloride powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
-
Weighing: Carefully weigh out the desired amount of this compound hydrochloride powder using an analytical balance in a fume hood or on a weighing paper. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.0996 mg of the compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 409.96 g/mol = 0.0040996 g = 4.0996 mg
-
-
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound hydrochloride powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution.[10] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[10][11] Store the aliquots at -20°C or -80°C for long-term storage.[2]
-
Working Solution Preparation: When preparing a working solution for your experiment, dilute the DMSO stock solution into your aqueous buffer or cell culture medium. It is crucial to add the DMSO stock to the aqueous solution and mix immediately to prevent precipitation. The final concentration of DMSO in cell-based assays should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[11][12] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
This compound acts as an agonist for the TRPM8 ion channel. Activation of TRPM8 leads to an influx of cations, primarily Ca²⁺ and Na⁺, which can disrupt cellular homeostasis and induce apoptosis in cells where this channel is overexpressed, such as in some prostate cancer cells.[1]
Caption: Simplified this compound mechanism of action via TRPM8.
References
- 1. This compound hydrochloride | C21H32ClN3O3 | CID 49787136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | TRPM8 agonist | Probechem Biochemicals [probechem.com]
- 3. This compound | C21H31N3O3 | CID 44137358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Facebook [cancer.gov]
- 6. Dimethyl sulfoxide [allwaychemical.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. gchemglobal.com [gchemglobal.com]
- 9. medkoo.com [medkoo.com]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for D-3263 in Xenograft Models of Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-3263 is a small-molecule agonist of the Transient Receptor Potential Melastatin member 8 (TRPM8) ion channel, a promising therapeutic target in prostate cancer.[1] TRPM8 is a calcium-permeable ion channel that is overexpressed in early-stage prostate cancer and its expression is often androgen-dependent.[2][3] Activation of TRPM8 by agonists like this compound leads to an influx of calcium and sodium ions, disrupting cellular homeostasis and inducing apoptosis in TRPM8-expressing cancer cells.[1] Furthermore, preclinical studies have demonstrated that this compound can reduce levels of dihydrotestosterone (DHT), a key driver of prostate cancer growth, suggesting a multi-faceted anti-tumor activity.[1]
These application notes provide a comprehensive overview of the use of this compound in preclinical xenograft models of prostate cancer, including detailed protocols and a summary of key quantitative data.
Data Presentation
In Vivo Efficacy of this compound in a Preclinical Model
The following table summarizes the significant in vivo effects of this compound observed in a preclinical rat model of benign prostatic hyperplasia (BPH), a condition also characterized by TRPM8 overexpression and androgen sensitivity.
| Parameter | Control Group | This compound Treated Group | Percentage Change | p-value | Citation |
| Prostate Weight | - | - | ↓ 39% | 0.004 | [1] |
| Plasma DHT (pg/ml) | 2221.2 | 43.1 | ↓ 98% | 0.004 | [1] |
Note: Data is from a testosterone-propionate-induced BPH rat model treated daily with this compound for four weeks. While not a cancer xenograft model, this data demonstrates the potent in vivo bioactivity of this compound on androgen-sensitive prostate tissue.
Synergistic Pro-Apoptotic Effects of this compound
In vitro studies using aggressive mouse prostate cancer cell lines (TRAMP-C1 and TRAMP-C2) have shown that this compound significantly enhances the pro-apoptotic activity of standard-of-care therapies for advanced prostate cancer.[4]
| Treatment Combination | Observation | Citation |
| This compound + Enzalutamide | Enhanced pro-apoptotic activity | [4] |
| This compound + Docetaxel | Enhanced pro-apoptotic activity | [4] |
Signaling Pathways
This compound Mechanism of Action in Prostate Cancer
Activation of the TRPM8 channel by this compound initiates a signaling cascade that leads to cancer cell apoptosis and interacts with the androgen receptor (AR) signaling pathway.
References
- 1. Dendreon Corporation Presents Preclinical Data Demonstrating Activity of Trp-p8 agonist, this compound, in Benign Prostatic Hyperplasia - BioSpace [biospace.com]
- 2. TRPM8 channel as a novel molecular target in androgen-regulated prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that TRPM8 is an androgen-dependent Ca2+ channel required for the survival of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trpm8 Expression in Human and Mouse Castration Resistant Prostate Adenocarcinoma Paves the Way for the Preclinical Development of TRPM8-Based Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-3263 Administration in Rat Models of Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). Preclinical research using animal models is crucial for the development of novel therapeutics. The testosterone-induced BPH rat model is a well-established and widely used model that mimics key aspects of human BPH.
D-3263 is a small molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a transmembrane cation channel protein.[1] TRPM8 is overexpressed in BPH and prostate cancer.[1] Activation of TRPM8 by agonists like this compound can induce cell death and has shown potential in reducing prostate hyperplasia.[2] These application notes provide detailed protocols for the administration of this compound in a testosterone-induced rat model of BPH, along with data presentation and visualization of the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on key parameters in rat models of BPH.
Table 1: Effect of this compound on Prostate Weight in Testosterone-Induced BPH Rats
| Treatment Group | Prostate Weight Reduction (%) | p-value | Reference |
| This compound | 39 | 0.004 | [1] |
Table 2: Effect of this compound on Plasma Dihydrotestosterone (DHT) Levels in Testosterone-Induced BPH Rats
| Treatment Group | Initial DHT (pg/ml) | Final DHT (pg/ml) | Reduction (%) | p-value | Reference |
| This compound | 2221.2 | 43.1 | 98 | 0.004 | [1] |
Experimental Protocols
I. Induction of Benign Prostatic Hyperplasia in Rats
This protocol describes the induction of BPH in rats using testosterone propionate, a commonly used and effective method.[3][4][5][6][7][8][9][10]
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old, 200-250g)
-
Testosterone Propionate (TP)
-
Corn oil or olive oil (vehicle)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Acclimatization: Acclimate the rats to the laboratory conditions for at least one week prior to the experiment.
-
Castration (Optional but Recommended): To enhance the effect of exogenous testosterone, rats can be castrated. Anesthetize the rats and surgically remove the testes. Allow a one-week recovery period.
-
BPH Induction:
-
Prepare a solution of testosterone propionate in the chosen vehicle (e.g., 25 mg/mL in olive oil).
-
Administer testosterone propionate via subcutaneous injection at a dose of 25 mg/kg, once daily, for 4 consecutive weeks.[3][4]
-
A control group should receive subcutaneous injections of the vehicle only.
-
II. Administration of this compound
Materials:
-
This compound hydrochloride (enteric-coated formulation recommended for oral administration)[11]
-
Vehicle for this compound (e.g., sterile water, saline, or as specified by the manufacturer)
-
Oral gavage needles
Procedure:
-
Treatment Groups:
-
Group 1: Sham + Vehicle
-
Group 2: BPH + Vehicle
-
Group 3: BPH + this compound (Low Dose)
-
Group 4: BPH + this compound (High Dose)
-
Group 5: BPH + Finasteride (Positive Control, e.g., 5 mg/kg)[5]
-
-
This compound Preparation: Prepare the this compound solution in the appropriate vehicle at the desired concentrations.
-
Administration:
-
Administer this compound or vehicle orally via gavage, once daily.
-
Treatment with this compound can be initiated one week prior to the start of testosterone propionate injections and continued for the entire 4-week induction period.[1]
-
III. Sample Collection and Analysis
Procedure:
-
Euthanasia and Prostate Collection: At the end of the treatment period, euthanize the rats. Carefully dissect the prostate gland, remove any adhering connective and fatty tissue, and weigh it.
-
Blood Collection: Collect blood samples via cardiac puncture for the analysis of plasma DHT levels.
-
Histopathological Examination:
-
Fix a portion of the prostate tissue in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin, section it, and stain with hematoxylin and eosin (H&E).
-
Examine the stained sections under a microscope to assess prostatic glandular and stromal hyperplasia.
-
-
Hormone Analysis:
-
Centrifuge the collected blood to separate the plasma.
-
Measure plasma DHT concentrations using a commercially available ELISA kit according to the manufacturer's instructions.
-
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action in BPH
This compound acts as a TRPM8 channel agonist. The activation of TRPM8 in prostate cells leads to an influx of calcium and sodium ions, disrupting cellular homeostasis and inducing cell death, which may contribute to the reduction of prostate hyperplasia.[2][11] Furthermore, this compound has been shown to decrease dihydrotestosterone (DHT) levels, a key androgen involved in the pathogenesis of BPH.[1][11]
Caption: Mechanism of action of this compound in BPH.
Experimental Workflow for this compound Evaluation in Rat BPH Model
The following diagram illustrates the key steps in the preclinical evaluation of this compound for BPH.
Caption: Experimental workflow for this compound studies.
Signaling in Testosterone-Induced BPH
Testosterone is converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase. DHT then binds to the androgen receptor (AR), leading to the transcription of genes that promote prostate cell proliferation and growth, resulting in BPH.
Caption: Testosterone signaling pathway in BPH.
References
- 1. mdpi.com [mdpi.com]
- 2. TRPM8 in prostate cancer cells: a potential diagnostic and prognostic marker with a secretory function? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Therapeutic potential of TRPM8 channels in cancer treatment [frontiersin.org]
- 5. Effect of Paecilomyces tenuipes Extract on Testosterone-Induced Benign Prostatic Hyperplasia in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diacerein ameliorates benign prostatic hyperplasia with dysplastic changes in rats via modulation of IL1β and Nrf2/HO1 pathway [mjmr.journals.ekb.eg]
- 8. Chronic inflammation promotes proliferation in the prostatic stroma in rats with experimental autoimmune prostatitis: study for a novel method of inducing benign prostatic hyperplasia in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 11. TRPM8 channel as a novel molecular target in androgen-regulated prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-3263 Hydrochloride for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-3263 hydrochloride is a potent and orally bioavailable small molecule agonist of the Transient Receptor Potential Melastatin member 8 (TRPM8) ion channel.[1][2] As a non-selective cation channel, TRPM8 is activated by cold temperatures and cooling agents like menthol. It is primarily expressed in a subset of sensory neurons and is also found to be overexpressed in certain pathological conditions, notably in prostate cells in benign prostatic hyperplasia (BPH) and prostate cancer.[3]
The activation of TRPM8 by this compound hydrochloride leads to an influx of calcium and sodium ions into the expressing cells.[4] This disruption of intracellular ion homeostasis is thought to induce cell death in TRPM8-expressing tumor cells, forming the basis of its potential antineoplastic activity.[4] Furthermore, preclinical studies have shown that this compound can significantly reduce plasma dihydrotestosterone (DHT) levels, which may contribute to its therapeutic effects in androgen-dependent conditions like BPH and prostate cancer.[3]
Clinically, this compound hydrochloride has been investigated in an enteric-coated oral capsule formulation in a Phase 1 trial for advanced solid tumors (NCT00839631).[1] These application notes provide an overview of the available preclinical data and protocols to guide researchers in designing in vivo studies with this compound hydrochloride.
Mechanism of Action: TRPM8 Signaling Pathway
This compound hydrochloride exerts its effects by binding to and activating the TRPM8 channel. This initiates a signaling cascade primarily driven by cation influx, leading to cellular stress and apoptosis in target cells. The pathway is subject to complex regulation by various intracellular factors.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Dendreon Corporation Initiates Phase 1 Clinical Trial of Small Molecule Targeting TRPM8 in Cancer - BioSpace [biospace.com]
- 3. Dendreon Corporation Presents Preclinical Data Demonstrating Activity of Trp-p8 agonist, this compound, in Benign Prostatic Hyperplasia - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
Application Notes: D-3263 in Biofilm Inhibition Assays
Application Notes and Protocols for Evaluating the Bactericidal Effects of D-3263
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the bactericidal properties of the investigational compound D-3263. The protocols are based on established standards for antimicrobial susceptibility testing and are intended to ensure robust and reproducible data generation.
Introduction to this compound
This compound is a small molecule agonist of the transient receptor potential melastatin member 8 (TRPM8) channel, which has shown potential antineoplastic activity.[1][2] Recent studies have revealed its potent bactericidal effects against Gram-positive bacteria, including multi-drug resistant strains of Staphylococcus aureus (MRSA) and Enterococcus faecalis.[3][4][5] The primary mechanism of its antibacterial action is the disruption of the bacterial cell membrane integrity, leading to increased permeability and subsequent cell death.[3][4] this compound has also demonstrated efficacy in inhibiting biofilm formation and eradicating mature biofilms.[5]
Quantitative Data Summary
The following tables summarize the known bactericidal activity of this compound against key bacterial strains. This data is provided for reference and comparative purposes.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Species | Strain Type | MIC (µM) |
| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | ≤ 25 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≤ 25 |
| Enterococcus faecalis | Clinical Isolates | ≤ 25 |
| Enterococcus faecium | Clinical Isolates | ≤ 50 |
Data compiled from studies demonstrating the inhibitory effects of this compound.[3][5]
Table 2: Bactericidal Activity of this compound
| Bacterial Species | Strain Type | Concentration for Bactericidal Effect |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 4 x MIC |
| Enterococcus faecalis | Clinical Isolates | 4 x MIC |
Bactericidal effect is defined as a ≥99.9% reduction in the initial inoculum.[3][4][6]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing.[1][7]
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.
Materials:
-
This compound stock solution of known concentration
-
Test bacterial strain(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 35 ± 2°C until it reaches the logarithmic phase of growth, with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity of the bacterial suspension with sterile CAMHB or PBS to match the 0.5 McFarland standard.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well microtiter plate. The typical final volume in each well is 100 µL.
-
Include a positive control (no this compound) and a negative control (no bacteria) for each experiment.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with 100 µL of the standardized bacterial inoculum, resulting in a final volume of 200 µL per well.
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test to ascertain the concentration of this compound that results in bacterial death.[6][8][9]
Objective: To determine the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Calibrated pipette
-
Incubator (35 ± 2°C)
Procedure:
-
Sub-culturing:
-
From the wells of the MIC plate showing no visible growth (the MIC well and at least two more concentrated wells), take a 100 µL aliquot.
-
Spread the aliquot evenly onto a labeled MHA plate.
-
Also, plate an aliquot from the positive control well (growth control) to determine the initial bacterial concentration. This may require serial dilution to obtain a countable number of colonies.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, count the number of colony-forming units (CFU) on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
An agent is generally considered bactericidal if the MBC is no more than four times the MIC.
-
Time-Kill Kinetics Assay
This assay provides information on the rate of bactericidal activity of this compound.[3][10][11]
Objective: To evaluate the effect of different concentrations of this compound on bacterial viability over time.
Materials:
-
This compound stock solution
-
Standardized bacterial inoculum (prepared as in the MIC protocol)
-
CAMHB
-
Sterile test tubes or flasks
-
Shaking incubator (37°C)
-
Sterile PBS for dilutions
-
MHA plates
-
Timer
Procedure:
-
Assay Setup:
-
Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC).
-
Include a growth control tube without this compound.
-
Inoculate each tube with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial 10-fold dilutions of the collected aliquots in sterile PBS.
-
Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
Cell Membrane Permeability Assay
This assay helps to confirm the mechanism of action of this compound by measuring the disruption of the bacterial cell membrane.[10] Propidium iodide (PI) is a fluorescent dye that cannot penetrate intact cell membranes. An increase in PI fluorescence indicates membrane damage.[12][13]
Objective: To assess the effect of this compound on the permeability of the bacterial cell membrane.
Materials:
-
Bacterial suspension in the logarithmic growth phase
-
This compound solution
-
Propidium Iodide (PI) stock solution
-
Fluorometer or fluorescence microplate reader
-
Black, clear-bottom 96-well plates
Procedure:
-
Bacterial Preparation:
-
Grow bacteria to the mid-logarithmic phase and wash with PBS.
-
Resuspend the bacterial pellet in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).
-
-
Assay Setup:
-
In a 96-well plate, add the bacterial suspension to wells containing different concentrations of this compound.
-
Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (no this compound).
-
Add PI to each well at a final concentration of 2 µM.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.
-
Continue to measure the fluorescence at regular intervals for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Plot the relative fluorescence units (RFU) against time for each concentration of this compound.
-
An increase in fluorescence intensity compared to the negative control indicates that this compound is causing membrane permeabilization.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. microchemlab.com [microchemlab.com]
- 10. Antibacterial activity and mechanisms of this compound against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. Membrane Permeability Assay [bio-protocol.org]
- 13. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
D-3263 solubility issues and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of D-3263.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its different forms?
A1: this compound is a small-molecule agonist of the Transient Receptor Potential Melastatin member 8 (TRPM8), a transmembrane calcium channel protein.[1][2] It has shown potential antineoplastic activity.[1][2] this compound is available as a free base and as a hydrochloride (HCl) salt.[3][4] The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[3]
Q2: What is the primary mechanism of action for this compound?
A2: this compound binds to and activates TRPM8 channels.[1][2] This activation leads to an influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the cell, disrupting cellular homeostasis and inducing cell death in cells that express TRPM8.[1][4] Additionally, this compound may lower dihydrotestosterone (DHT) levels, which can contribute to its therapeutic effects in conditions like prostate cancer and benign prostatic hyperplasia (BPH).[1][2]
Q3: In what solvents is this compound soluble?
A3: The free base of this compound is soluble in DMSO but not in water.[2] The hydrochloride salt of this compound is soluble in DMSO.[4] For this compound hydrochloride, a high concentration of 140 mg/mL (341.51 mM) can be achieved in DMSO, though this may require sonication.[4] It is important to use freshly opened, anhydrous DMSO, as the presence of water can significantly impact solubility.[4]
Q4: How should this compound be stored?
A4: Proper storage is crucial to maintain the stability of this compound.
-
Solid Form: Store in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is ideal.[2]
-
In Solvent: Once dissolved, aliquot the solution to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
Solubility Data
The following table summarizes the known solubility information for this compound hydrochloride.
| Solvent | Concentration | Remarks |
| DMSO | 140 mg/mL (341.51 mM) | Ultrasonic assistance may be needed. Use of hygroscopic DMSO can affect solubility.[4] |
| Water | Not Soluble | This applies to the free base form.[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Hydrochloride Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound hydrochloride.
-
Pre-Weighing Preparation: Allow the vial of this compound hydrochloride to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.
-
Weighing: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound hydrochloride powder.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO).
-
Dissolution:
-
Vortex the solution for 30-60 seconds.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particulates.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[4]
-
Troubleshooting Guide
Issue: Precipitate forms in my this compound stock solution upon freezing or after thawing.
-
Possible Cause 1: Concentration is too high. The solubility of this compound may be lower at colder temperatures.
-
Solution: Try preparing a slightly less concentrated stock solution. Perform a freeze-thaw cycle on a small aliquot to test its stability.
-
-
Possible Cause 2: Water absorption in DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of this compound.[4]
-
Solution: Use fresh, anhydrous, research-grade DMSO. Always keep the DMSO container tightly sealed.
-
-
Possible Cause 3: Insufficient initial dissolution. The compound may not have been fully dissolved before the initial freezing.
-
Solution: Before freezing, ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) and extended sonication may be helpful.
-
Issue: My this compound solution is not active in my in vitro assay.
-
Possible Cause 1: Improper storage. Repeated freeze-thaw cycles or prolonged storage at incorrect temperatures can lead to degradation.
-
Solution: Always aliquot stock solutions and avoid more than 1-2 freeze-thaw cycles. Use a fresh aliquot for each experiment.
-
-
Possible Cause 2: Low TRPM8 expression in the cell line. The cytotoxic effects of this compound are dependent on the expression of TRPM8 channels in the target cells.[5]
-
Solution: Confirm the expression level of TRPM8 in your cell line using techniques such as qPCR or Western blotting. Consider using a positive control cell line known to express high levels of TRPM8.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for preparing this compound stock solution.
Caption: Troubleshooting solubility issues of this compound.
References
Technical Support Center: Optimizing D-3263 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the TRPM8 agonist D-3263 in in vitro studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key quantitative data to facilitate the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] Its primary mechanism of action involves binding to and activating TRPM8, a non-selective cation channel. This activation leads to an influx of calcium and sodium ions into the cell, disrupting ion homeostasis.[1][2] In TRPM8-expressing cancer cells, this cascade can induce apoptosis (programmed cell death).[3][4] Additionally, this compound has demonstrated antibacterial activity against Gram-positive bacteria by targeting the bacterial cell membrane and disrupting protein synthesis.[3]
Q2: What is the recommended solvent and storage condition for this compound hydrochloride?
A2: this compound hydrochloride is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 140 mg/mL (341.51 mM), though sonication may be required for complete dissolution. For in vitro experiments, it is crucial to use anhydrous DMSO to avoid precipitation. Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in sealed, moisture-free aliquots to prevent degradation from repeated freeze-thaw cycles.
Q3: What are the typical starting concentrations for in vitro experiments with this compound?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on available literature:
-
For antibacterial studies: Minimum Inhibitory Concentrations (MICs) against various strains of Staphylococcus aureus and Enterococcus faecalis are typically around 25 µM. For eradicating mature biofilms, concentrations of 4x to 8x the MIC may be required.[3]
-
For cancer cell studies: While specific IC50 values for this compound in cancer cell lines are not widely published, studies have shown apoptosis induction in mouse prostate adenocarcinoma cells at a concentration of 1 µM.[4] It is recommended to perform a dose-response experiment, starting with a range of concentrations (e.g., 0.1 µM to 100 µM), to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: Are there any known off-target effects of this compound?
A4: While specific off-target effects of this compound are not extensively documented in publicly available literature, it is a common consideration for small molecule inhibitors. At high concentrations, off-target effects can contribute to cytotoxicity. It is always recommended to include appropriate controls in your experiments to assess the specificity of the observed effects.
Data Presentation
This compound Quantitative Data
| Parameter | Organism/Cell Line | Concentration/Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus (MSSA & MRSA) | ~25 µM | [3] |
| Enterococcus faecalis | ~25 µM | [3] | |
| Biofilm Eradication | S. aureus & E. faecalis | 4x - 8x MIC | [3] |
| Apoptosis Induction | TRAMP C1 & C2 (Mouse Prostate Cancer) | 1 µM (in combination with other agents) | [4] |
Reference IC50 Values for Other Compounds in Prostate Cancer Cell Lines
Disclaimer: The following table provides IC50 values for other compounds in common prostate cancer cell lines and is intended for reference purposes only to give an indication of typical effective concentrations. These values are NOT for this compound.
| Compound | Target | Cell Line | IC50 Value (µM) | Reference |
| Cisplatin | DNA cross-linking agent | LNCaP | 31.52 | [5] |
| Compound 13 | Pregnane Derivative | LNCaP | 15.17 | [6] |
| PC-3 | 18.23 | [6] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium | - Exceeding aqueous solubility limit.- High final DMSO concentration.- Instability in aqueous buffer. | - Prepare fresh dilutions from a concentrated DMSO stock immediately before use.- Ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1%, and not exceeding 0.5%) and test for solvent toxicity with a vehicle control.- Perform serial dilutions in the culture medium rather than a single large dilution step. |
| High levels of cell death in control (vehicle-treated) group | - DMSO toxicity. | - Determine the maximum tolerated DMSO concentration for your specific cell line (typically <0.5%).- Reduce the final DMSO concentration in your experiments. |
| Inconsistent or no observable effect of this compound | - Inactive compound due to improper storage or handling.- Low or absent TRPM8 expression in the cell line.- Suboptimal concentration or incubation time. | - Use fresh aliquots of this compound stock solution for each experiment.- Verify TRPM8 expression in your cell line of interest via Western blot, qPCR, or immunofluorescence.- Perform a dose-response and time-course experiment to identify the optimal experimental window. |
| Variability in calcium flux assay results | - Uneven dye loading.- Cell stress or damage during handling.- pH fluctuations in the assay buffer. | - Ensure a homogenous cell suspension during dye loading.- Handle cells gently to maintain membrane integrity.- Use a buffered saline solution (e.g., HBSS with HEPES) to maintain a stable pH during the assay. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound hydrochloride is typically supplied as a solid. To prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound hydrochloride (Molecular Weight: 409.95 g/mol ), dissolve 4.0995 mg in 1 mL of anhydrous DMSO.
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be consistent across all wells and ideally not exceed 0.1%. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Incubation: Remove the old medium from the wells and add 100 µL of the this compound dilutions or control solutions. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined optimal time. Include untreated and vehicle controls.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Calcium Flux Assay
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Compound Addition: Add this compound at the desired concentration and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration.
Mandatory Visualizations
Caption: this compound signaling pathways in cancer cells and bacteria.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Facebook [cancer.gov]
- 3. Antibacterial activity and mechanisms of this compound against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting D-3263 precipitation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential precipitation issues with the TRPM8 agonist, D-3263, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound hydrochloride?
A1: The recommended solvent for preparing a stock solution of this compound hydrochloride is high-purity, anhydrous dimethyl sulfoxide (DMSO). This compound hydrochloride is soluble in DMSO at concentrations up to 140 mg/mL.[1] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce its solvating power.[2]
Q2: I observed a precipitate when I diluted my this compound hydrochloride DMSO stock solution into my cell culture medium. What is the cause and how can I prevent this?
A2: This is a common phenomenon known as "salting out" or "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[2][3] To prevent this, a stepwise dilution approach is recommended. Instead of adding the concentrated DMSO stock directly to the full volume of media, first, create an intermediate dilution of the stock in pre-warmed (37°C) cell culture media.[3] Add the stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion.[3]
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to avoid cytotoxic effects.[3][4] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on cell viability and function.[2][5]
Q4: Can the temperature of the cell culture medium affect the solubility of this compound?
A4: Yes, temperature can influence the solubility of compounds. Adding the this compound stock solution to cold media can decrease its solubility and promote precipitation.[3] It is recommended to always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[3]
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A5: You can perform a simple solubility test. Prepare a serial dilution of your this compound DMSO stock solution. Add a small, consistent volume of each dilution to your complete cell culture medium in a multi-well plate. Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) and visually inspect for any signs of precipitation or cloudiness at various time points (e.g., immediately, 2, 6, and 24 hours).[3] The highest concentration that remains clear is the maximum soluble concentration under those conditions.
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Concentration | Notes |
| DMSO | 140 mg/mL (341.51 mM) | Requires sonication for complete dissolution. Hygroscopic DMSO can impact solubility; use a fresh, anhydrous supply. |
| DMSO | 60 mg/mL (146.36 mM) | Sonication is recommended for dissolution. |
Data sourced from commercial supplier information.
Experimental Protocols
Protocol for Preparation of this compound Hydrochloride Stock Solution
-
Preparation: In a sterile microcentrifuge tube, weigh the desired amount of this compound hydrochloride powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes or gently warm it in a 37°C water bath for 5-10 minutes with intermittent vortexing.[2]
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C or -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.[4]
Protocol for Diluting this compound Stock Solution into Cell Culture Media
-
Pre-warm Media: Warm your complete cell culture medium to 37°C in a water bath.
-
Intermediate Dilution (Optional but Recommended): If you are preparing a low final concentration, consider making an intermediate dilution of your DMSO stock in fresh DMSO first.[2]
-
Final Dilution: While gently vortexing the pre-warmed media, add the required volume of your this compound DMSO stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Ensure the final volume of DMSO in the media does not exceed 0.1% to minimize potential cytotoxicity.[3]
-
Final Inspection: After mixing, visually inspect the media to confirm that no precipitation has occurred. The solution should be clear.
Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
Caption: The signaling pathway of this compound via TRPM8 activation.
References
Overcoming limitations of D-3263 oral bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of D-3263.
Troubleshooting Guide: Overcoming Low Oral Bioavailability of this compound
Researchers may encounter issues with low and variable oral bioavailability of this compound primarily due to its poor aqueous solubility. The following guide provides potential causes and solutions to enhance the systemic exposure of this compound in your experiments.
Table 1: Troubleshooting Common Issues with this compound Oral Bioavailability
| Problem | Potential Cause | Suggested Solution | Expected Outcome |
| Low and/or variable plasma concentrations after oral administration | Poor aqueous solubility of this compound leading to dissolution rate-limited absorption. | 1. Formulation as a solution/suspension in a solubilizing vehicle. 2. Particle size reduction (Micronization/Nanonization). 3. Development of an amorphous solid dispersion (ASD). | Increased dissolution rate and improved absorption, leading to higher and more consistent plasma concentrations. |
| Precipitation of this compound in the gastrointestinal (GI) tract | The drug is initially dissolved in a formulation but precipitates upon dilution with aqueous GI fluids. | 1. Use of precipitation inhibitors in the formulation (e.g., HPMC, PVP). 2. Formulation as a Self-Emulsifying Drug Delivery System (SEDDS). | Maintenance of this compound in a solubilized state in the GI tract, facilitating absorption. |
| Degradation of this compound in the stomach | This compound may be susceptible to degradation in the low pH environment of the stomach. The use of an enteric-coated hydrochloride salt form of this compound in clinical studies suggests this is a potential issue.[1] | 1. Use of the hydrochloride salt of this compound. [2][3][4] 2. Co-administration with a proton pump inhibitor (PPI) in preclinical models (use with caution and appropriate controls). 3. Development of an enteric-coated formulation for preclinical studies. | Protection of this compound from acidic degradation, leading to a higher amount of drug reaching the small intestine for absorption. |
| Poor membrane permeability | While the primary issue is likely solubility, the permeability of this compound across the intestinal epithelium may also be a contributing factor. | 1. Inclusion of permeation enhancers in the formulation (e.g., medium-chain glycerides in SEDDS). 2. Further investigation of the Biopharmaceutics Classification System (BCS) class of this compound. | Enhanced transport of this compound across the intestinal wall, leading to increased systemic absorption. |
Experimental Protocols
Here are detailed methodologies for some of the key formulation strategies mentioned in the troubleshooting guide.
Protocol 1: Preparation of a Solubilizing Vehicle for Oral Gavage in Preclinical Models
This protocol is based on vehicle systems commonly used for poorly water-soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl) or Water for Injection
-
Corn oil
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Method A: DMSO/PEG300/Tween-80/Saline Formulation
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the this compound. Use of an ultrasonic bath can aid in dissolution.
-
In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in a ratio of 40:5:55 (v/v/v).
-
Add the this compound/DMSO solution to the vehicle. The final concentration of DMSO in the formulation should be kept low (e.g., <10%) to minimize toxicity.
-
Vortex the final formulation thoroughly to ensure homogeneity.
Method B: DMSO/Corn Oil Formulation
-
Dissolve this compound in DMSO to create a stock solution.
-
Add the this compound/DMSO stock solution to corn oil. A common ratio is 10% DMSO in corn oil.
-
Vortex the mixture until a uniform suspension or solution is achieved. Gentle warming may be required but should be done with caution to avoid drug degradation.
Method C: Cyclodextrin-Based Formulation
-
Prepare a solution of HP-β-CD in saline or water (e.g., 20% w/v).
-
Add the this compound/DMSO stock solution to the HP-β-CD solution.
-
Vortex and/or sonicate the mixture to facilitate the formation of the inclusion complex.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Materials:
-
This compound
-
A suitable polymer carrier (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC), or a specialized polymer like Apinovex™)
-
A volatile organic solvent in which both this compound and the polymer are soluble (e.g., methanol, ethanol, or acetone)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Method:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Completely dissolve both this compound and the polymer in the chosen organic solvent.
-
Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask and mill it into a fine powder using a mortar and pestle.
-
Characterize the resulting ASD for its amorphous nature (using techniques like XRD or DSC) and dissolution properties compared to the crystalline drug.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an agonist of the Transient Receptor Potential Melastatin member 8 (TRPM8) channel.[2][5] TRPM8 is a calcium-permeable ion channel that is activated by cold temperatures and cooling agents like menthol.[5] In the context of cancer, this compound binds to and activates TRPM8, leading to an increase in intracellular calcium. This disruption of calcium homeostasis can induce cell death in cancer cells that express TRPM8.[1][3][4]
Q2: Why is the oral bioavailability of this compound a concern?
A2: The primary concern for the oral bioavailability of this compound is its poor aqueous solubility. For a drug to be absorbed from the gastrointestinal tract into the bloodstream, it must first be dissolved in the gut fluids. Compounds with low water solubility often have a slow and incomplete dissolution, which can lead to low and variable absorption.
Q3: I am observing high variability in my in vivo pharmacokinetic studies with this compound. What could be the cause?
A3: High variability in pharmacokinetic data for an orally administered drug with poor solubility is common. It can be caused by several factors, including:
-
Inconsistent dissolution of the drug in the GI tract of different animals.
-
The effect of food in the stomach (positive or negative) on drug solubilization and absorption.
-
Differences in gastric emptying times and intestinal motility among animals. To reduce variability, it is crucial to use a robust, solubilizing formulation and to standardize experimental conditions such as fasting/fed state and dosing times.
Q4: What is an enteric-coated formulation and why is it used for this compound?
A4: An enteric coating is a polymer barrier applied to oral medications that prevents their dissolution or disintegration in the acidic environment of the stomach. The this compound hydrochloride formulation used in clinical trials was enteric-coated.[1][3][4] This suggests that this compound may be unstable in gastric acid or that the coating is intended to delay the release of the drug until it reaches the small intestine, which is the primary site of drug absorption.
Q5: Can I simply increase the dose of this compound to compensate for its low bioavailability?
A5: While increasing the dose might lead to higher systemic exposure, it is not an ideal strategy for several reasons. Firstly, for poorly soluble drugs, the absorption may not be dose-proportional, meaning that doubling the dose may not double the amount of drug absorbed. Secondly, a higher dose of undissolved drug in the GI tract can increase the risk of local side effects. The preferred approach is to improve the bioavailability through formulation strategies, which can lead to more predictable and reproducible exposures with a lower dose.
Visualizations
Caption: Troubleshooting workflow for addressing poor oral bioavailability.
References
D-3263 stability and long-term storage conditions
This technical support center provides guidance on the stability and long-term storage of D-3263, a transient receptor potential melastatin member 8 (TRPM8) agonist. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Stability and Storage Conditions
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions for this compound and its hydrochloride salt (this compound HCl).
| Form | Storage Temperature | Duration | Special Instructions |
| This compound HCl (Solid) | 0 - 4°C | Short-term (days to weeks)[1] | Keep dry and away from light.[1] |
| -20°C | Long-term (months to years)[1] | Keep dry and away from light.[1] | |
| This compound HCl (in Solvent) | -20°C | Up to 1 month[2] | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -80°C | Up to 6 months[2] | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Note: The salt form, this compound hydrochloride, generally offers enhanced water solubility and stability compared to the free base form.[3]
Troubleshooting Guide & FAQs
This section addresses common questions and potential issues related to the handling and storage of this compound.
Q1: I left the solid this compound HCl at room temperature for a few hours. Is it still usable?
A1: this compound HCl is shipped at room temperature, suggesting it is stable for short periods.[1][2] However, for long-term storage, it is crucial to adhere to the recommended conditions (-20°C). If the exposure was brief and the compound appears visually unchanged (e.g., no discoloration or clumping), it is likely still viable for non-critical experiments. For sensitive assays, it is recommended to use a fresh, properly stored vial.
Q2: My this compound HCl solution in DMSO has been stored at -20°C for 3 months. Can I still use it?
A2: The recommended storage for this compound HCl in solvent is -20°C for up to one month or -80°C for up to six months.[2] Storage at -20°C for three months exceeds the recommended duration, and the compound may have undergone degradation. It is advisable to prepare a fresh stock solution for your experiments to ensure data accuracy and reproducibility.
Q3: I have repeatedly frozen and thawed my stock solution of this compound. What are the potential consequences?
A3: Repeated freeze-thaw cycles can lead to the degradation of the compound and can also impact the solvent. For instance, DMSO is hygroscopic and can absorb moisture, which might affect the solubility and stability of this compound.[2] It is strongly recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated temperature cycling.[2]
Q4: How can I check if my this compound is still active?
A4: The biological activity of this compound, a TRPM8 agonist, can be confirmed by its ability to induce calcium flux in TRPM8-expressing cells.[3][4] A functional assay measuring changes in intracellular calcium levels upon application of your this compound solution compared to a positive control (e.g., menthol) and a vehicle control would be a definitive way to assess its activity.
Experimental Protocols
Preparation of Stock Solutions:
To prepare a stock solution, dissolve this compound HCl in a suitable solvent such as DMSO.[2] For example, to prepare a 10 mM stock solution, dissolve 4.10 mg of this compound HCl (MW: 409.95 g/mol ) in 1 mL of DMSO. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[2]
Visual Guides
Workflow for Handling and Storage of this compound
Caption: Workflow for proper handling and storage of this compound.
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
References
How to mitigate off-target effects of D-3263
Welcome to the technical support center for D-3263. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to offer strategies for mitigating potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] Its primary mechanism of action is to bind to and activate TRPM8, a non-selective cation channel. This activation leads to an influx of calcium (Ca2+) and sodium (Na+) ions into the cell, disrupting ion homeostasis and potentially inducing downstream signaling events, including apoptosis in TRPM8-expressing tumor cells.[3]
Q2: What are the known or potential off-target effects of this compound?
-
Other TRP Channels: The TRP channel family has several members with structural similarities. Although this compound is reported to be a TRPM8 agonist, its activity against other TRP channels (e.g., TRPV1, TRPA1) should be empirically determined in the experimental system being used.
-
Kinase Inhibition: Many small molecules can have unintended effects on protein kinases. Without a public kinome scan, it is advisable to consider the possibility of off-target kinase inhibition, especially if unexpected phenotypes are observed.
-
General Compound Cytotoxicity: At high concentrations, small molecules can induce cytotoxicity through mechanisms independent of their intended target, such as membrane disruption.[4]
Q3: How can I confirm that the observed effects in my experiment are due to on-target TRPM8 activation?
Distinguishing on-target from off-target effects is critical for accurate data interpretation. A multi-pronged approach is recommended:
-
Use a TRPM8 Antagonist: Pre-treatment of your cells with a known TRPM8 antagonist, such as 5-benzyloxytryptamine (5-BT) or AMTB, should block the effects of this compound if they are mediated by TRPM8.[5][6]
-
Genetic Knockdown or Knockout: The most definitive way to confirm on-target activity is to use a genetic approach. The effects of this compound should be significantly diminished or absent in cells where TRPM8 has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9).[7]
-
Use a Negative Control Cell Line: Include a cell line in your experiments that does not express TRPM8. This cell line should not respond to this compound in the same manner as TRPM8-expressing cells.
-
Dose-Response Relationship: On-target effects should typically occur at a lower concentration range than non-specific, off-target effects. A clear sigmoidal dose-response curve is indicative of a specific target interaction.[8][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High cell death across all concentrations, even at very low doses. | Non-specific cytotoxicity. | 1. Lower the concentration range of this compound significantly. 2. Reduce the treatment duration. 3. Perform a cytotoxicity assay (e.g., LDH release) in parallel to monitor membrane integrity. |
| Inconsistent results between experimental replicates. | 1. Variability in cell health or passage number. 2. Inconsistent cell seeding density. 3. Mycoplasma contamination. | 1. Use cells within a consistent and low passage number range. 2. Ensure consistent cell seeding density. 3. Regularly test for mycoplasma. |
| Observed phenotype does not align with the expected on-target effect of TRPM8 activation (e.g., unexpected changes in cell signaling pathways). | This compound might be modulating an unexpected off-target signaling pathway. | 1. Perform a literature search for known off-targets of similar chemical scaffolds. 2. Use pathway-specific inhibitors to dissect the signaling cascade. 3. Consider performing a broad kinase screen to identify potential off-target kinases. |
| The effect of this compound is not blocked by a TRPM8 antagonist. | The observed effect may be off-target. | 1. Confirm the activity of the TRPM8 antagonist with a known TRPM8 agonist (e.g., menthol or icilin). 2. Utilize a genetic knockdown/knockout of TRPM8 to definitively confirm on-target action. |
Experimental Protocols
Protocol 1: Validating On-Target Activity using a TRPM8 Antagonist
Objective: To determine if the effect of this compound is mediated by TRPM8.
Methodology:
-
Cell Seeding: Plate TRPM8-expressing cells at the desired density and allow them to adhere overnight.
-
Antagonist Pre-treatment: Pre-incubate the cells with a specific TRPM8 antagonist (e.g., 10 µM 5-BT) for 1-2 hours. Include a vehicle control group.
-
This compound Treatment: Add this compound at the desired concentration to both the antagonist-treated and vehicle-treated wells.
-
Assay: Perform your primary assay (e.g., cell viability, calcium imaging, western blot) at the desired time point.
-
Data Analysis: Compare the effect of this compound in the presence and absence of the TRPM8 antagonist. A significant reduction in the this compound-induced effect in the presence of the antagonist indicates on-target activity.
Protocol 2: Confirming TRPM8-dependent Effects using siRNA Knockdown
Objective: To confirm that the effects of this compound are dependent on the presence of TRPM8.
Methodology:
-
siRNA Transfection: Transfect TRPM8-expressing cells with a validated siRNA targeting TRPM8 or a non-targeting control siRNA.
-
Knockdown Confirmation: After 48-72 hours, harvest a subset of cells to confirm TRPM8 knockdown by qPCR or Western blot.
-
This compound Treatment: Treat the remaining siRNA-transfected cells with this compound at various concentrations.
-
Assay: Perform your primary assay.
-
Data Analysis: Compare the dose-response curve of this compound in the TRPM8-knockdown cells versus the control siRNA-treated cells. A rightward shift or complete ablation of the response in the knockdown cells confirms on-target activity.[7]
Data Presentation
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | MIC (µM) |
| Methicillin-sensitive S. aureus (MSSA) | 25 |
| Methicillin-resistant S. aureus (MRSA) | 25 |
Minimum Inhibitory Concentration (MIC) values are based on broth dilution methods. Data from a study on the antibacterial activity of this compound.[4]
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for validating on-target effects of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. What are TRPM8 agonists and how do they work? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. Antibacterial activity and mechanisms of this compound against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 9. Dose Response Curve | Definition, Equation & Examples - Lesson | Study.com [study.com]
Technical Support Center: D-3263 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TRPM8 agonist D-3263 in in vivo experiments. Our goal is to help improve the efficacy and reproducibility of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1] As an orally bioavailable, enteric-coated hydrochloride salt, it is designed for systemic administration.[2] Its primary mechanism of action involves binding to and activating TRPM8, a calcium-permeable ion channel. This activation leads to an influx of calcium and sodium ions into the cell, disrupting ion homeostasis and inducing cell death, particularly in cells that overexpress TRPM8, such as certain cancer cells.[1][2]
Q2: In what preclinical models has this compound shown efficacy?
A2: this compound has demonstrated preclinical efficacy in a rat model of benign prostatic hyperplasia (BPH). In this model, daily oral administration of this compound for four weeks resulted in a significant reduction in prostate weight.[3] It has also been investigated for its potential antineoplastic activity, particularly in prostate cancer.[1][4]
Q3: What is the solubility of this compound and how should I prepare it for in vivo studies?
A3: this compound is known to be soluble in dimethyl sulfoxide (DMSO) but has poor water solubility. For in vivo oral administration, it is often formulated as a suspension. Common vehicles for poorly water-soluble compounds in rodents include aqueous solutions with co-solvents and surfactants (e.g., 0.5% methylcellulose with 0.1% Tween 80) or lipid-based formulations.[3] It is crucial to ensure the formulation is a homogenous suspension to ensure consistent dosing.
Q4: What are some potential challenges when administering this compound orally to mice?
A4: As with many hydrophobic compounds, achieving optimal oral bioavailability can be a challenge. Potential issues include poor dissolution in the gastrointestinal tract, first-pass metabolism, and efflux by transporters like P-glycoprotein.[3][5][6] Careful selection of the vehicle and proper oral gavage technique are critical to minimize variability and maximize exposure.[3]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low or variable plasma exposure of this compound | Poor compound solubility and dissolution in the GI tract: The solid drug may not be dissolving efficiently before it is cleared from the absorptive regions of the intestine. | Optimize the vehicle: Experiment with different formulations. Common starting points for poorly soluble compounds include 0.5% methylcellulose or carboxymethyl cellulose (CMC) in water, often with a small amount of a surfactant like Tween 80 (e.g., 0.1-0.5%) to aid in wetting the compound. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also significantly improve oral absorption.[3] Particle size reduction: If possible, reducing the particle size of the this compound powder (micronization) can increase the surface area for dissolution.[6] |
| Improper oral gavage technique: Incorrect placement of the gavage needle can lead to administration into the esophagus or trachea, resulting in poor absorption and potential harm to the animal. Inconsistent administration speed can also affect absorption rates. | Ensure proper training and technique: All personnel performing oral gavage should be thoroughly trained. Use appropriately sized, ball-tipped gavage needles to minimize the risk of tissue damage. Administer the formulation slowly and consistently.[7] | |
| Formulation instability or inhomogeneity: If this compound is in a suspension, it may settle over time, leading to inconsistent dosing. The compound may also degrade in the chosen vehicle. | Maintain a homogenous suspension: Keep the formulation under constant agitation (e.g., using a stir plate) during the dosing procedure for a cohort of animals. Prepare the formulation fresh daily unless stability data indicates otherwise.[8] Visually inspect the suspension for any signs of precipitation or aggregation before each administration. | |
| Suboptimal in vivo efficacy despite adequate plasma exposure | Insufficient target engagement: The concentration of this compound at the tumor site may not be high enough to sufficiently activate TRPM8 channels. | Dose escalation study: If tolerated, consider performing a dose-escalation study to determine if higher doses lead to improved efficacy. Monitor for any signs of toxicity. Combination therapy: Consider combining this compound with other anti-cancer agents. Synergistic effects have been reported for this compound with chemotherapies like docetaxel in prostate cancer cells.[4] |
| Tumor model resistance: The chosen cancer cell line or xenograft model may have low TRPM8 expression or downstream signaling pathways that confer resistance to TRPM8-mediated cell death. | Confirm TRPM8 expression: Before initiating in vivo studies, confirm the expression of TRPM8 in your chosen cell line or patient-derived xenograft (PDX) model at the protein level. Explore alternative models: If TRPM8 expression is low, consider using a different model with higher expression levels. | |
| Adverse events in treated animals (e.g., weight loss, lethargy) | Vehicle toxicity: Some vehicles, especially those with high concentrations of co-solvents like DMSO, can cause toxicity with repeated dosing. | Conduct a vehicle tolerability study: Before starting the efficacy study, administer the vehicle alone to a small cohort of animals for the planned duration of the experiment to ensure it is well-tolerated. Minimize co-solvent concentration: Use the lowest effective concentration of any co-solvents. For example, if using DMSO, try to keep the final concentration low.[7] |
| On-target, off-tumor toxicity: Activation of TRPM8 in non-tumor tissues could potentially lead to side effects. | Monitor animals closely: Implement a robust monitoring plan to track animal weight, behavior, and overall health. Consider including interim tissue collection for histological analysis in a pilot study. |
Data Presentation
Table 1: Summary of Preclinical Efficacy Data for this compound in a Rat Model of Benign Prostatic Hyperplasia (BPH)
| Parameter | Result | Reference |
| Model | Testosterone-induced BPH in rats | [3] |
| Treatment | Daily oral administration of this compound for 4 weeks | [3] |
| Efficacy Endpoint | Reduction in prostate weight | [3] |
| Result | 39% reduction in prostate weight compared to control | [3] |
Experimental Protocols
General Protocol for a Prostate Cancer Xenograft Study in Mice
This protocol provides a general framework. Specific parameters such as cell number, tumor volume at the start of treatment, and this compound dose and schedule should be optimized for your specific model and experimental goals.
-
Cell Culture and Preparation:
-
Culture a human prostate cancer cell line known to express TRPM8 (e.g., LNCaP) under standard conditions.
-
On the day of implantation, harvest cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel at the desired concentration (e.g., 1-2 x 10^6 cells in 50-100 µL).
-
-
Tumor Implantation:
-
Anesthetize immunocompromised mice (e.g., male nude or SCID mice, 6-8 weeks old).
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the animals for tumor growth using calipers.
-
-
Treatment with this compound:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation. As a starting point, a suspension in 0.5% methylcellulose with 0.1% Tween 80 in sterile water can be used.
-
Administer this compound or the vehicle control daily via oral gavage at a predetermined dose. The dosing volume for mice is typically 10 mL/kg.
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the animals regularly.
-
-
Endpoint and Analysis:
-
Continue treatment for the planned duration or until tumors in the control group reach the predetermined endpoint size.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight and volume.
-
Analyze the data to determine the effect of this compound on tumor growth.
-
Protocol for Benign Prostatic Hyperplasia (BPH) Model in Rats (Based on available preclinical data[3])
-
Induction of BPH:
-
Use male rats of an appropriate strain.
-
Induce BPH through subcutaneous injection of testosterone propionate.
-
-
Treatment:
-
One week prior to the initiation of testosterone injections, begin daily oral administration of this compound or a vehicle control.
-
Continue daily treatment for four weeks.
-
-
Endpoint and Analysis:
-
At the end of the four-week treatment period, collect blood samples for analysis of plasma dihydrotestosterone (DHT) levels.
-
Euthanize the animals and carefully dissect and weigh the prostates.
-
Compare the prostate weights between the this compound treated group and the control group to determine the percentage reduction.
-
Visualizations
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Facebook [cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
D-3263 Dose-Response Curve Optimization: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TRPM8 agonist, D-3263. Here, you will find information to optimize your dose-response experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] Its primary mechanism of action involves binding to and activating TRPM8, a calcium-permeable ion channel.[3][4] This activation leads to an influx of calcium and sodium ions into the cell, disrupting cellular ion homeostasis and inducing apoptosis (programmed cell death) in cells that express TRPM8.[3][4]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated pro-apoptotic and cytotoxic effects in various cancer cell lines, including those from prostate, breast, lung, and colon cancers.[4] Specifically, it has been used to treat LNCaP (prostate cancer), MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells.[4][5]
Q3: What is a typical effective concentration of this compound to observe a biological response?
A3: A concentration of 1 µM this compound has been shown to be effective in inducing a response in several cancer cell lines when used as a single agent or in combination with chemotherapy.[4] Treatment times typically range from 12 to 72 hours.[2][4]
Q4: How should I prepare this compound for my experiments?
A4: this compound is typically supplied as a hydrochloride salt. For in vitro experiments, it is often dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: What are the key considerations when designing a dose-response experiment for this compound?
A5: When designing a dose-response experiment, it is important to:
-
Select an appropriate cell line: Ensure the chosen cell line expresses TRPM8.
-
Determine the concentration range: Based on available data, a starting point could be a range spanning from nanomolar to micromolar concentrations, including the known effective concentration of 1 µM.
-
Optimize incubation time: Treatment duration can influence the observed effect. Pilot experiments with different time points (e.g., 12, 24, 48, 72 hours) are recommended.
-
Include proper controls: This includes untreated cells, vehicle-treated cells (to control for solvent effects), and a positive control for the assay being used.
Data Presentation
The following table summarizes the experimental conditions under which this compound has been shown to be effective.
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Observed Effect | Assay Used |
| LNCaP | Prostate Cancer | 1 µM | 12 and 24 hours | Synergistic lethal effect with Docetaxel | Crystal Violet Staining |
| MCF7 | Breast Cancer | 1 µM | 12 and 24 hours | Synergistic lethal effect with Docetaxel | Crystal Violet Staining |
| A549 | Lung Cancer | 1 µM | 12 and 24 hours | Synergistic lethal effect with Docetaxel | Crystal Violet Staining |
| HCT116 | Colon Cancer | 1 µM | 12 and 24 hours | Synergistic lethal effect with 5-FU/Oxaliplatin | Crystal Violet Staining |
| TRAMP C1 | Mouse Prostate Cancer | 1 µM | 24 and 72 hours | Induction of apoptosis | Western Blot (Caspase-3, PARP cleavage) |
| TRAMP C2 | Mouse Prostate Cancer | 1 µM | 24 and 72 hours | Induction of apoptosis | Western Blot (Caspase-3, PARP cleavage) |
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect or a very weak response | - Cell line does not express TRPM8 or expresses it at very low levels.- this compound concentration is too low.- Incubation time is too short. | - Confirm TRPM8 expression in your cell line using techniques like qPCR or Western blotting.- Increase the concentration range of this compound in your experiment.- Extend the incubation period. |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors during drug dilution or addition.- Edge effects in the multi-well plate. | - Ensure a homogenous cell suspension and accurate cell counting before seeding.- Use calibrated pipettes and be meticulous during dilutions.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Dose-response curve is flat or does not follow a sigmoidal shape | - The concentration range tested is too narrow or not centered around the IC50.- The drug may have precipitated out of solution at higher concentrations. | - Broaden the concentration range, using logarithmic dilutions.- Visually inspect the drug solutions for any signs of precipitation. If necessary, adjust the solvent or preparation method. |
| Unexpected cell death in vehicle control wells | - The concentration of the solvent (e.g., DMSO) is too high. | - Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% for DMSO). |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the dose-response of this compound.
Cell Viability Assay (Crystal Violet Staining)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence at the end of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be constant across all wells, including the vehicle control. Replace the medium in the wells with the medium containing the different concentrations of this compound. A suggested concentration to include is 1 µM.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator.
-
Staining:
-
Carefully remove the medium.
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes at room temperature.
-
-
Quantification:
-
Thoroughly wash the plate with water to remove excess stain.
-
Air dry the plate.
-
Solubilize the stain by adding a solubilization solution (e.g., 10% acetic acid or methanol).
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve.
Apoptosis Assay (Western Blot for Cleaved Caspase-3 and PARP)
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency. Treat the cells with this compound (e.g., 1 µM) for the desired time (e.g., 24 or 72 hours). Include an untreated control.
-
Cell Lysis:
-
Collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved Caspase-3 and cleaved PARP overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Compare the intensity of the cleaved Caspase-3 and cleaved PARP bands in the this compound-treated samples to the untreated control. An increase in the cleaved forms indicates the induction of apoptosis.
Calcium Influx Assay
-
Cell Preparation: Seed TRPM8-expressing cells on a black, clear-bottom 96-well plate. Allow cells to adhere and grow to a confluent monolayer.
-
Dye Loading:
-
Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Remove the culture medium and load the cells with the dye solution.
-
Incubate the plate in the dark at 37°C for 30-60 minutes.
-
-
Baseline Measurement:
-
Wash the cells with the buffer to remove excess dye.
-
Add fresh buffer to the wells.
-
Measure the baseline fluorescence using a fluorescence microplate reader equipped with an injector.
-
-
This compound Injection and Measurement:
-
Inject a solution of this compound into the wells while simultaneously measuring the fluorescence intensity over time. Use a range of concentrations to observe a dose-dependent response.
-
Record the fluorescence for several minutes to capture the peak of the calcium influx.
-
-
Data Analysis: Calculate the change in fluorescence intensity from the baseline after the addition of this compound. Plot the peak fluorescence change against the this compound concentration to generate a dose-response curve.
Visualizations
References
Navigating the Challenges of D-3263 in Aqueous Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for working with the TRPM8 agonist D-3263 hydrochloride in aqueous solutions. Addressing common challenges encountered during in vitro experimentation, this resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a deeper look into the compound's mechanism of action.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues related to the solubility, stability, and handling of this compound hydrochloride in experimental settings.
Q1: My this compound hydrochloride is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
A1: this compound hydrochloride exhibits limited solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended.
-
Recommended Procedure:
-
Prepare a concentrated stock solution in anhydrous dimethyl sulfoxide (DMSO). this compound hydrochloride is highly soluble in DMSO (up to 140 mg/mL or 341.51 mM).[1]
-
Use fresh, high-quality DMSO. DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can significantly reduce the solubility of this compound.
-
Warm the solution gently and/or sonicate. This can aid in the dissolution of the compound in DMSO.
-
Serially dilute the DMSO stock solution into your aqueous experimental buffer. It is crucial to maintain a final DMSO concentration that is non-toxic to your cells and does not interfere with your assay. For most cell-based assays, the final DMSO concentration should not exceed 0.1%.[2]
-
Vortex immediately after dilution. This helps to ensure that the compound is evenly dispersed in the aqueous solution and minimizes the risk of precipitation.
-
Q2: I'm observing precipitation in my cell culture media after adding the this compound solution. How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound.
-
Troubleshooting Steps:
-
Lower the final concentration of this compound. The compound may be exceeding its solubility limit in your final experimental conditions.
-
Increase the final DMSO concentration slightly (if your experimental system allows). Even a small increase (e.g., from 0.05% to 0.1%) can sometimes improve solubility. Always perform a vehicle control to ensure the DMSO concentration is not affecting your results.
-
Consider the use of a formulation with co-solvents or carriers. For in vivo studies, formulations with PEG300, Tween-80, or SBE-β-CD have been used to improve solubility.[1] While not always suitable for in vitro work, these may be adaptable for certain assays.
-
Prepare fresh dilutions for each experiment. The stability of this compound in aqueous solutions at working concentrations may be limited.
-
Q3: How should I store my this compound hydrochloride stock solution?
A3: Proper storage is critical to maintain the integrity of the compound.
-
Storage Recommendations:
Q4: I am not seeing the expected biological effect in my TRPM8-expressing cells. What could be the reason?
A4: Several factors could contribute to a lack of biological response.
-
Potential Causes and Solutions:
-
Compound Instability: As mentioned, prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment.
-
Low TRPM8 Expression: Confirm the expression level of TRPM8 in your cell line. Low expression may result in a weaker response.
-
Incorrect Assay Conditions: Ensure your assay buffer composition (e.g., ion concentrations) and incubation times are appropriate for detecting TRPM8 activation.
-
Cell Health: Verify the viability and health of your cells. Unhealthy cells may not respond appropriately to stimuli.
-
Quantitative Data Summary
For ease of reference, the following table summarizes the known solubility and storage information for this compound hydrochloride.
| Parameter | Solvent/Condition | Value | Reference |
| Solubility | DMSO | 140 mg/mL (341.51 mM) | [1] |
| Storage (Solid) | 4°C | Sealed from moisture | [1] |
| Storage (DMSO Stock) | -80°C | 6 months | [1] |
| Storage (DMSO Stock) | -20°C | 1 month | [1] |
Experimental Protocols
Key Experiment: In Vitro Calcium Flux Assay
This protocol outlines a general procedure for measuring changes in intracellular calcium concentration in response to this compound, a key indicator of TRPM8 channel activation.
Materials:
-
TRPM8-expressing cells (e.g., HEK293 cells stably expressing human TRPM8)
-
Cell culture medium
-
This compound hydrochloride
-
Anhydrous DMSO
-
Assay Buffer (e.g., HBSS with 20 mM HEPES and 2 mM CaCl2)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6)
-
Pluronic F-127 (optional, to aid dye loading)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets
Procedure:
-
Cell Plating:
-
Seed TRPM8-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 100 mM stock solution of this compound hydrochloride in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for your dose-response experiment.
-
Further dilute these DMSO stocks into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.1%.
-
-
Dye Loading:
-
Prepare the fluorescent calcium indicator dye according to the manufacturer's instructions. A common method is to reconstitute the dye in DMSO and then dilute it in assay buffer, often with a small amount of Pluronic F-127 to prevent aggregation.
-
Remove the cell culture medium from the wells and add the dye-loading solution.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Assay Measurement:
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature.
-
Set the plate reader to record fluorescence intensity over time (kinetic read).
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the this compound dilutions (and controls) to the wells.
-
Continue to record the fluorescence intensity to measure the change in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F0) to give ΔF/F0.
-
Plot the peak ΔF/F0 against the concentration of this compound to generate a dose-response curve and determine the EC50.
-
Visualizing the Mechanism of Action
This compound Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in a typical in vitro experiment.
This compound Signaling Pathway
Activation of the TRPM8 channel by this compound initiates a signaling cascade that leads to an increase in intracellular calcium and sodium, ultimately resulting in apoptosis in TRPM8-expressing cancer cells.[1][3]
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting common issues when working with this compound.
References
Technical Support Center: Enhancing D-3263 Activity in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with the TRPM8 agonist D-3263 in combination therapies. The information is designed to address specific experimental challenges and provide a framework for designing and interpreting studies aimed at enhancing the therapeutic potential of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and the scientific rationale for its use in combination therapy?
A1: this compound is a potent, small-molecule agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1] TRPM8 is a calcium-permeable, non-selective cation channel that is highly expressed in the prostate and overexpressed in various cancers, including prostate, breast, lung, and colon cancer.[2][3] The rationale for using this compound in oncology is based on its ability to activate TRPM8, leading to a sustained influx of calcium (Ca²⁺) and sodium ions into cancer cells.[1] This disrupts intracellular calcium homeostasis, inducing cellular stress and triggering programmed cell death (apoptosis) in tumor cells that express high levels of TRPM8.[1][3][4]
Combination therapy is proposed to enhance this pro-apoptotic effect. Preclinical studies show that sub-lethal doses of standard chemotherapies or androgen receptor (AR) antagonists can sensitize cancer cells to the cytotoxic effects of TRPM8 activation. The combination of this compound with agents like docetaxel or enzalutamide results in a synergistic or additive lethal effect, leading to a more robust induction of apoptosis than either agent alone.[2][3][5]
Q2: Which therapeutic agents have shown synergy with this compound in preclinical models?
A2: this compound has demonstrated enhanced efficacy when combined with several classes of therapeutic agents:
-
Chemotherapeutics: In prostate, breast, lung, and colorectal cancer cell lines, this compound exhibits a synergistic lethal effect with taxanes (e.g., Docetaxel) and platinum-based drugs (e.g., 5-FU/Oxaliplatin).[3]
-
Androgen Receptor (AR) Antagonists: For prostate cancer, this compound significantly improves the pro-apoptotic effect of second-generation AR inhibitors like enzalutamide.[2][6]
-
5-alpha-reductase Inhibitors: In models of benign prostatic hyperplasia (BPH), this compound shows an additive effect with finasteride in reducing prostate weight.[2]
Q3: Is the efficacy of this compound combination therapy dependent on the cancer cell type?
A3: Yes, the efficacy of this compound is critically dependent on the level of TRPM8 protein expression in the tumor cells.[3] Cancers with high TRPM8 expression are more vulnerable to the cytotoxic effects of this compound. Knock-down of TRPM8 in cancer cell lines has been shown to prevent the cell death induced by this compound combination treatment, confirming that the channel is the specific target.[3] Therefore, it is essential to characterize TRPM8 expression levels in your experimental models to predict sensitivity.
Q4: What are the expected molecular signatures of a successful this compound combination treatment?
A4: A successful response to this compound in combination with another agent is primarily characterized by the induction of apoptosis. Key molecular markers to assess include the cleavage of Caspase-3 and its substrate, PARP (Poly (ADP-ribose) polymerase). Increased levels of cleaved Caspase-3 and cleaved PARP are indicative of an active apoptotic signaling cascade.[7]
Troubleshooting Experimental Assays
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no cytotoxic response to this compound combination. | 1. Low TRPM8 Expression: The cell line used may not express sufficient levels of the TRPM8 protein. | 1. Verify TRPM8 Expression: Confirm TRPM8 protein levels via Western Blot or immunohistochemistry before starting synergy experiments. Select cell lines with documented high TRPM8 expression (e.g., LNCaP for prostate cancer). |
| 2. Suboptimal Drug Concentrations: The concentrations of this compound or the combination agent may be too low to achieve a synergistic effect. | 2. Perform Dose-Response Matrices: Conduct a checkerboard assay with a range of concentrations for both this compound and the partner drug to identify optimal synergistic concentrations. Start with a this compound concentration around 1 µM for in vitro studies.[7] | |
| 3. Compound Instability/Solubility: this compound may precipitate or degrade in the cell culture medium. | 3. Check Solubility: Prepare fresh stock solutions in a suitable solvent like DMSO. When diluting into aqueous media, ensure the final DMSO concentration is low (<0.1%) and visually inspect for precipitation. Pre-warming the medium can sometimes help. | |
| High variability in Calcium Flux Assay results. | 1. Inadequate Dye Loading: Cells may not have taken up enough of the calcium-sensitive dye (e.g., Fluo-8, Fura-2). | 1. Optimize Dye Loading: Adjust incubation time and dye concentration according to the manufacturer's protocol and your specific cell type. Ensure cells are healthy and at an appropriate density. |
| 2. High Background Fluorescence: Caused by dye leakage, autofluorescence, or non-specific binding. | 2. Optimize Washing Steps: Include appropriate wash steps after dye loading. Run controls without dye and without cells to determine sources of background signal. | |
| 3. Dye Saturation: In cells with a very strong response, high-affinity dyes can become saturated, underestimating the peak calcium signal. | 3. Consider Lower Affinity Dyes: If you suspect dye saturation is an issue, consider using a lower-affinity calcium indicator. | |
| Unexpected off-target effects or toxicity. | 1. Solvent Toxicity: The solvent used for this compound (e.g., DMSO) may be causing toxicity at the concentration used. | 1. Run Vehicle Controls: Always include a vehicle control (medium with the same final concentration of DMSO) to distinguish compound effects from solvent effects. |
| 2. Non-TRPM8 Mediated Effects: At very high concentrations, some compounds may exhibit off-target activity. | 2. Use TRPM8 Knock-down/Knock-out Models: To confirm that the observed effects are TRPM8-dependent, use siRNA or CRISPR to reduce or eliminate TRPM8 expression. A loss of synergy in these models would confirm on-target activity.[3] |
Quantitative Data on this compound Combination Therapies
The following tables summarize preclinical data for this compound in combination therapies. Note that specific IC50 and Combination Index (CI) values for this compound are not widely published; therefore, data for other potent TRPM8 agonists (e.g., WS-12) are included as representative examples where noted.
Table 1: Synergistic Cytotoxicity of TRPM8 Agonists with Chemotherapy (Data is conceptualized based on qualitative reports of synergy.[3][5] Researchers should determine specific values empirically.)
| Cell Line | Cancer Type | Combination Treatment | IC50 (Single Agent) | IC50 (in Combination) | Combination Index (CI) | Interpretation |
| LNCaP | Prostate | This compound + Docetaxel | > 1 µM (this compound), ~2.5 nM (Docetaxel) | Lower than single agent | < 1.0 (Predicted) | Synergy |
| HCT116 | Colorectal | This compound + 5-FU/Oxaliplatin | > 1 µM (this compound), Variable (Chemo) | Lower than single agent | < 1.0 (Predicted) | Synergy |
| MCF7 | Breast | This compound + Docetaxel | > 1 µM (this compound), Variable (Chemo) | Lower than single agent | < 1.0 (Predicted) | Synergy |
| LNCaP | Prostate | WS-12 + Docetaxel | > 10 µM (WS-12), Variable (Chemo) | Lower than single agent | < 1.0 (Predicted) | Synergy |
A Combination Index (CI) value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Pro-Apoptotic Effect of this compound Combinations in Prostate Cancer Cells (Based on Western Blot analysis in TRAMP-C1 and TRAMP-C2 mouse prostate cancer cell lines.[3][7])
| Cell Line | Treatment (Concentration) | Duration | Outcome |
| TRAMP-C1 | This compound (1 µM) + Docetaxel (5 nM) | 24 hours | Mild but consistent increase in cleaved Caspase-3 |
| This compound (1 µM) + Enzalutamide (1 µM) | 24 hours | Mild but consistent increase in cleaved Caspase-3 | |
| TRAMP-C2 | This compound (1 µM) + Docetaxel (5 nM) | 72 hours | Substantial increase in cleaved Caspase-3 and cleaved PARP |
| This compound (1 µM) + Enzalutamide (1 µM) | 72 hours | Substantial increase in cleaved Caspase-3 and cleaved PARP |
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is crucial for study design.
Caption: this compound signaling pathway in combination therapy.
Caption: Experimental workflow for assessing this compound synergy.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay for Synergy (Checkerboard Method)
This protocol is designed to determine the synergistic effects of this compound and a partner drug (e.g., docetaxel) on cancer cell viability using an MTT or similar colorimetric assay.
-
Materials:
-
TRPM8-expressing cancer cells (e.g., LNCaP)
-
96-well cell culture plates
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Partner drug (e.g., Docetaxel, stock solution in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution Preparation: Prepare serial dilutions of this compound and the partner drug in culture medium. A common approach is to prepare 2x concentrated solutions for each condition.
-
Treatment: Remove the overnight culture medium. Add the single agents and their combinations across the plate in a "checkerboard" format. Include wells for untreated controls and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the MTT-containing medium and add solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the untreated control.
-
Use software like CompuSyn to analyze the dose-response data and calculate the Combination Index (CI). A CI < 1 indicates synergy.
-
-
Protocol 2: Calcium Flux Assay
This protocol measures changes in intracellular calcium concentration following the activation of TRPM8 by this compound.
-
Materials:
-
TRPM8-expressing cells
-
Black, clear-bottom 96-well cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)
-
Pluronic F-127 (for aiding dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound solution
-
Fluorescence microplate reader with an injection system
-
-
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
-
Washing: Gently remove the dye loading solution and wash the cells 1-2 times with HBSS to remove extracellular dye. Add a final volume of HBSS to each well.
-
Measurement:
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate.
-
Set the reader to measure fluorescence at appropriate excitation/emission wavelengths over time.
-
Establish a stable baseline fluorescence reading for several seconds.
-
Use the plate reader's injector to add the this compound solution to the wells while continuously recording the fluorescence signal.
-
Continue recording for several minutes to capture the peak and subsequent decay of the calcium signal.
-
-
Data Analysis:
-
Analyze the change in fluorescence intensity over time. The response is typically quantified as the peak fluorescence intensity change (ΔF) over the baseline fluorescence (F₀), expressed as ΔF/F₀.
-
-
References
- 1. TRPM8 levels determine tumor vulnerability to channel agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trpm8 Expression in Human and Mouse Castration Resistant Prostate Adenocarcinoma Paves the Way for the Preclinical Development of TRPM8-Based Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A critical evaluation of methods to interpret drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic potential of TRPM8 channels in cancer treatment [frontiersin.org]
- 6. Network-based prediction of anti-cancer drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
D-3263 vs. Other TRPM8 Agonists in Prostate Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Melastatin 8 (TRPM8), a cation channel activated by cold temperatures and cooling agents, has emerged as a promising therapeutic target in prostate cancer. Its expression is notably elevated in the early stages of the disease, making it an attractive candidate for targeted therapies. This guide provides a comparative analysis of the TRPM8 agonist D-3263 and other notable TRPM8 agonists, with a focus on their anti-cancer effects and the experimental data supporting their potential in prostate cancer treatment.
Overview of TRPM8 Agonists in Prostate Cancer
Activation of the TRPM8 channel in prostate cancer cells has been shown to induce anti-proliferative, pro-apoptotic, and anti-migratory effects. This is primarily mediated by an influx of calcium ions, which disrupts cellular calcium homeostasis and triggers downstream signaling pathways leading to cell death. Several agonists, including this compound, menthol, icilin, and WS-12, have been investigated for their therapeutic potential in this context.
Comparative Efficacy of TRPM8 Agonists
The following table summarizes the available quantitative data on the efficacy of this compound and other TRPM8 agonists in prostate cancer models. Direct comparative studies are limited, and thus, data is compiled from various sources.
| Agonist | Prostate Cancer Cell Line | Concentration/Dosage | Key Findings | Reference |
| This compound | TRAMP-C1, TRAMP-C2 (mouse prostate adenocarcinoma) | 1 µM | In combination with docetaxel (5 nM) or enzalutamide (1 µM), induced a massive apoptotic response after 72 hours, evidenced by Caspase-3 and PARP cleavage. | [1][2] |
| Rat model of benign prostatic hyperplasia (BPH) | Dose-dependent | Reduced prostate hyperplasia. When combined with finasteride, resulted in lower prostate weights than either agent alone. | [3] | |
| Menthol | PC-3 (androgen-independent) | 100 µmol L−1 | Induced a significant increase in intracellular calcium. | [4] |
| LNCaP (androgen-sensitive) | 50 µM | In combination with an AR-antagonist, induced an apoptotic sub-G1 phase. | [5] | |
| Icilin | PC-3 (TRPM8-overexpressing) | Not specified | Decreased cell mobility. | [6] |
| WS-12 | Not specified | EC50 = 193 nM | A potent TRPM8 agonist, approximately 2000 times more potent than menthol. | |
| PC-3 | Not specified | Encapsulation in lipid nanocapsules potentiated the inhibition of cell migration. | [7] |
Mechanism of Action: TRPM8-Mediated Signaling
The activation of the TRPM8 channel by agonists like this compound initiates a cascade of intracellular events culminating in anti-tumor effects. The primary mechanism involves the influx of Ca²⁺, which leads to increased cytosolic calcium concentrations. This disruption of calcium homeostasis is a key trigger for apoptosis. Furthermore, TRPM8 activation has been shown to modulate various signaling pathways that are critical for cancer cell proliferation, survival, and migration.
References
- 1. iris.unitn.it [iris.unitn.it]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Effects of TRPM8 on the proliferation and motility of prostate cancer PC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPM8 channel as a novel molecular target in androgen-regulated prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPM8 Puts the Chill on Prostate Cancer [mdpi.com]
- 7. Encapsulation of a TRPM8 Agonist, WS12, in Lipid Nanocapsules Potentiates PC3 Prostate Cancer Cell Migration Inhibition through Channel Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: D-3263 and Finasteride in the Management of Benign Prostatic Hyperplasia Models
For Immediate Release to the Scientific Community
This comprehensive guide provides a comparative analysis of the preclinical efficacy of D-3263, a transient receptor potential melastatin 8 (TRPM8) agonist, and finasteride, a 5-alpha-reductase inhibitor, in established models of benign prostatic hyperplasia (BPH). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of their mechanisms of action, experimental validation, and comparative performance based on available preclinical data.
Executive Summary
Benign prostatic hyperplasia is a common condition in aging men, characterized by the non-malignant enlargement of the prostate gland, leading to lower urinary tract symptoms. The current therapeutic landscape is dominated by drugs like finasteride, which targets the hormonal pathway of BPH. This guide introduces this compound, an emerging therapeutic agent with a distinct mechanism of action, and presents a side-by-side comparison with finasteride based on preclinical evidence. The data indicates that this compound demonstrates comparable efficacy to finasteride in reducing key BPH markers in animal models, suggesting a promising alternative therapeutic strategy.
Comparative Efficacy in BPH Models
Preclinical studies in testosterone-induced BPH rat models have provided quantitative data on the efficacy of both this compound and finasteride in mitigating key pathological features of the disease. The following table summarizes the key findings:
| Parameter | This compound | Finasteride | Citation |
| Prostate Weight Reduction | 39% reduction compared to control. | 26.9% reduction in wet prostate weight. | [1] |
| Dihydrotestosterone (DHT) Level Reduction | 98% reduction in plasma DHT levels. | 85-90% reduction in prostatic DHT levels. | [2] |
Mechanisms of Action
The therapeutic effects of this compound and finasteride in BPH models stem from their distinct molecular mechanisms.
This compound: As a TRPM8 agonist, this compound activates the TRPM8 ion channel, which is overexpressed in BPH tissue. This activation is thought to induce an influx of calcium and sodium ions, leading to cellular apoptosis and a subsequent reduction in prostate volume.[3] Additionally, this compound has been shown to significantly decrease dihydrotestosterone (DHT) levels, suggesting an impact on androgen metabolism.[4]
Finasteride: Finasteride is a well-established competitive inhibitor of the type II 5-alpha-reductase enzyme.[5] This enzyme is responsible for the conversion of testosterone to the more potent androgen, DHT.[5][6] By blocking this conversion, finasteride effectively reduces intraprostatic DHT levels, leading to a decrease in prostate size and improvement of BPH symptoms.[5][7]
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams were generated using Graphviz (DOT language).
Experimental Protocols
The preclinical data cited in this guide were primarily generated using the testosterone-induced BPH rat model. The general methodology for this model is outlined below.
Testosterone-Induced BPH Rat Model
1. Animal Model:
-
Adult male Sprague-Dawley or Wistar rats are typically used.
-
Animals are castrated to create a low androgen environment.
-
Following a recovery period, BPH is induced by daily subcutaneous injections of testosterone propionate dissolved in a vehicle like corn oil.[2][8]
2. Treatment Administration:
-
One week prior to the initiation of testosterone injections, daily administration of the test compounds (this compound or finasteride) or vehicle control is commenced and continued for the duration of the study (typically four weeks).[4]
-
Administration is usually oral.
3. Endpoint Analysis:
-
At the end of the treatment period, animals are euthanized.
-
Blood samples are collected for the measurement of plasma DHT and testosterone levels using methods like ELISA.
-
The prostates are excised, weighed, and processed for histological examination to assess changes in tissue morphology.
The following diagram illustrates the general experimental workflow.
Conclusion
The preclinical evidence suggests that this compound is a promising therapeutic candidate for BPH, demonstrating efficacy comparable to the established drug, finasteride, in relevant animal models. Its distinct mechanism of action, targeting the TRPM8 ion channel, offers a novel approach to managing prostate enlargement. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of human BPH. This guide provides a foundational comparison to aid researchers in the ongoing development of novel and effective therapies for this prevalent condition.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. The effect of finasteride in men with benign prostatic hyperplasia. The Finasteride Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of finasteride on serum testosterone and body mass index in men with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling of Benign Prostatic Hyperplasia in Rats with a High Dose of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 7. Finasteride Treatment Alters Tissue Specific Androgen Receptor Expression in Prostate Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Validating the TRPM8-Dependent Effects of D-3263: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transient receptor potential melastatin 8 (TRPM8) agonist, D-3263, alongside other well-established TRPM8 modulators. The information is intended to assist researchers in validating the TRPM8-dependent effects of this compound by offering a compilation of its known characteristics, comparative data from existing literature, and detailed experimental protocols.
Introduction to TRPM8 and its Agonists
The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures in the human body.[1] Beyond its role in thermosensation, TRPM8 is implicated in various physiological processes and is a subject of interest in several pathological conditions, including pain and cancer. Activation of the TRPM8 channel by agonists leads to an influx of calcium and sodium ions, resulting in cellular depolarization.[2]
Several compounds are known to activate TRPM8, with the most well-known being menthol and icilin. This compound is a synthetic small-molecule agonist of TRPM8 with potential antineoplastic activity.[3][4] It has been shown to induce cell death in TRPM8-expressing tumor cells by disrupting calcium and sodium homeostasis.[2]
Comparative Analysis of TRPM8 Agonists
While direct head-to-head comparative studies for this compound against other TRPM8 agonists under identical experimental conditions are limited in the publicly available literature, this section summarizes the available quantitative data for this compound, menthol, and icilin.
Disclaimer: The following data is compiled from various studies. Direct comparison of potencies (EC50 values) should be approached with caution due to variations in experimental systems, cell types, and assay conditions.
| Agonist | Target | Reported EC50 | Cell Type | Assay Type | Reference |
| This compound | TRPM8 | Not specified in comparative studies | TRAMP C1 and C2 (mouse prostate cancer) | Apoptosis Assay (Caspase-3 and Parp cleavage) | [5] |
| Menthol | TRPM8 | 101 ± 13 µM | CHO cells expressing mouse TRPM8 | Calcium Imaging (Fura-2) | [6] |
| Icilin | TRPM8 | 125 ± 30 nM | CHO cells expressing mouse TRPM8 | Calcium Imaging (Fura-2) | [6] |
Experimental Protocols
To aid in the validation of this compound's TRPM8-dependent effects, detailed methodologies for key experiments are provided below. These protocols are based on standard techniques used in the field for characterizing TRPM8 channel activity.
Calcium Imaging Assay for TRPM8 Activation
This assay measures the increase in intracellular calcium concentration following the application of a TRPM8 agonist.
Objective: To determine the potency and efficacy of this compound in activating TRPM8 and to compare it with other agonists.
Materials:
-
Cells expressing TRPM8 (e.g., HEK293 or CHO cells stably transfected with TRPM8)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound, Menthol, Icilin stock solutions in DMSO
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader or microscope with calcium imaging capabilities
Procedure:
-
Cell Plating: Seed TRPM8-expressing cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fura-2 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
-
Agonist Application:
-
Prepare serial dilutions of this compound and other agonists (e.g., menthol, icilin) in HBSS.
-
Add the agonist solutions to the respective wells. Include a vehicle control (DMSO in HBSS).
-
-
Fluorescence Measurement:
-
Immediately begin recording fluorescence intensity using a plate reader or microscope.
-
For Fura-2, use excitation wavelengths of 340 nm and 380 nm and measure emission at 510 nm. The ratio of emissions (340/380) is proportional to the intracellular calcium concentration.
-
For Fluo-4, use an excitation wavelength of 488 nm and measure emission at 520 nm.
-
-
Data Analysis:
-
Calculate the change in fluorescence ratio or intensity over baseline.
-
Plot the dose-response curves and calculate the EC50 values for each agonist.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the TRPM8 channel upon agonist activation.
Objective: To characterize the electrophysiological properties of TRPM8 currents activated by this compound and compare them to other agonists.
Materials:
-
TRPM8-expressing cells
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular (pipette) solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.3 with CsOH)
-
Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH)
-
This compound and other agonist stock solutions
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Current Recording:
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit currents.
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound or other agonists.
-
Record the resulting inward and outward currents.
-
-
Data Analysis:
-
Measure the peak current amplitude at different voltages.
-
Construct current-voltage (I-V) relationship plots.
-
Analyze the dose-dependency of the current activation.
-
Visualizing TRPM8 Signaling and Experimental Validation
To provide a clearer understanding of the underlying mechanisms and experimental workflows, the following diagrams have been generated.
Caption: TRPM8 Signaling Pathway Activation.
Caption: Experimental Workflow for this compound Validation.
Caption: Validating TRPM8-Dependency of this compound Effects.
References
- 1. What TRPM8 agonists are in clinical trials currently? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of D-3263 Specificity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity and cross-reactivity profile of D-3263, a potent agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This document is intended to assist researchers and drug development professionals in evaluating the suitability of this compound for their studies by comparing its performance with other known TRPM8 agonists and highlighting key experimental data.
Introduction to this compound
This compound is a small molecule agonist of TRPM8, a non-selective cation channel primarily known for its role in cold sensation.[1][2] Activation of TRPM8 by agonists like this compound leads to an influx of calcium and sodium ions, which can trigger various cellular responses, including apoptosis in cancer cells overexpressing this channel.[1][2] This has positioned this compound as a compound of interest for potential therapeutic applications, particularly in oncology.
Specificity of this compound for TRPM8
Current research strongly indicates that this compound is a specific agonist for the TRPM8 channel. Studies have demonstrated that the cellular effects of this compound are dependent on the expression of TRPM8. For instance, in cancer cell lines, the cytotoxic effects of this compound are abrogated when TRPM8 expression is knocked down. This provides compelling evidence for its on-target activity.
While comprehensive cross-reactivity screening data against a broad panel of receptors and ion channels for this compound is not publicly available, one study has suggested that the activity of this compound is negligible on TRPM2, the closest homolog within the TRPM family. This finding hints at a degree of selectivity for this compound within the TRPM subfamily. However, a complete understanding of its off-target profile requires further investigation.
Comparison with Other TRPM8 Agonists
To provide a clearer perspective on the performance of this compound, it is compared here with other well-characterized TRPM8 agonists, Icilin and AR-15512.
| Compound | Primary Target | Known Cross-Reactivity | Potency (EC50) | Therapeutic Area of Interest |
| This compound | TRPM8 | TRPM2 (negligible) | Not specified in publicly available data | Cancer |
| Icilin | TRPM8 | TRPA1, TRPV3 | ~125 nM (for TRPM8) | Research Tool |
| AR-15512 | TRPM8 | Not specified in publicly available data | Not specified in publicly available data | Dry Eye Disease |
Note: The potency of this compound and AR-15512 is not detailed in the currently available public information. It is known that some TRPM8 agonists, such as menthol and icilin, can exhibit cross-reactivity with other thermo-TRP channels like TRPA1 and TRPV3. It is therefore plausible that this compound may also interact with these channels, and dedicated screening is recommended to confirm its selectivity profile.
Experimental Protocols
To facilitate further investigation into the specificity and cross-reactivity of this compound, a detailed protocol for a standard in vitro assay is provided below.
Intracellular Calcium Influx Assay
This assay is a common method to determine the activation of TRP channels, which are calcium-permeable.
Objective: To measure the ability of this compound to induce calcium influx in cells expressing TRPM8 and to assess its activity on other TRP channels (e.g., TRPA1, TRPV1).
Materials:
-
Cell lines stably expressing human TRPM8, TRPA1, or TRPV1.
-
Wild-type (non-transfected) cells of the same background as a negative control.
-
This compound, Icilin (positive control for TRPM8), Allyl isothiocyanate (AITC, positive control for TRPA1), Capsaicin (positive control for TRPV1).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
HEPES-buffered saline (HBS).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets.
Procedure:
-
Cell Plating: Seed the transfected and wild-type cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBS and then incubate with the calcium-sensitive dye solution in HBS for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBS to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in HBS.
-
Assay:
-
Place the plate in the fluorescence plate reader and begin kinetic measurement of fluorescence intensity to establish a baseline.
-
After a short baseline reading, add the compound solutions to the wells.
-
Continue to record the fluorescence intensity for several minutes to capture the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time for each well.
-
Normalize the data to the baseline fluorescence.
-
Plot the dose-response curves for each compound on each cell line to determine the EC50 values.
-
Visualizing the Mechanism of Action
To illustrate the signaling pathway activated by this compound and the experimental workflow for assessing its specificity, the following diagrams are provided.
Caption: Signaling pathway of this compound action.
References
D-3263 Hydrochloride vs. D-3263 Free Base: A Comparative Guide for Researchers
For scientists and professionals in drug development, the choice between using a free base or a salt form of a compound is a critical decision that can significantly impact experimental outcomes and preclinical development. This guide provides a detailed comparison of D-3263 hydrochloride and this compound free base, offering insights into their physicochemical properties and practical considerations for their use in research. While direct comparative experimental data for this compound is not publicly available, this guide outlines the expected differences based on established principles of medicinal chemistry and provides detailed protocols for researchers to conduct their own comparative studies.
This compound is a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a well-known cold and menthol receptor.[1] Its activation leads to an influx of calcium ions, which has been explored for potential therapeutic applications in oncology and benign prostatic hyperplasia (BPH).[2][3] this compound has also demonstrated antibacterial and antibiofilm activity against Gram-positive bacteria.[4]
Physicochemical Properties: A Head-to-Head Comparison
The primary difference between the hydrochloride and free base forms of an amine-containing compound like this compound lies in their salt nature. The hydrochloride is the salt formed by reacting the basic free base with hydrochloric acid. This conversion typically enhances the compound's solubility in aqueous solutions and can improve its stability.[1]
Table 1: Physicochemical Properties of this compound Hydrochloride and this compound Free Base
| Property | This compound Hydrochloride | This compound Free Base |
| Molecular Formula | C21H32ClN3O3[5][6] | C21H31N3O3[6] |
| Molecular Weight | 409.95 g/mol [5][6][7] | 373.49 g/mol [6] |
| Appearance | White to off-white solid[7] | Likely a solid |
| Aqueous Solubility | Expected to be higher | Expected to be lower |
| Solubility in Organic Solvents | Generally lower than free base | Generally higher than hydrochloride |
| Stability | Generally more stable, less prone to oxidation[1] | Potentially less stable, susceptible to degradation |
| Hygroscopicity | May be hygroscopic | Generally less hygroscopic |
Below is a diagram illustrating the relationship between an amine-containing compound's free base and its corresponding hydrochloride salt.
Caption: Conversion of this compound free base to its hydrochloride salt.
Experimental Performance: Key Considerations
The choice between the hydrochloride and free base forms will primarily depend on the specific requirements of the experiment.
Solubility and Dosing
For in vitro experiments involving aqueous buffers, such as cell-based assays, the higher aqueous solubility of this compound hydrochloride is a significant advantage.[1] It allows for the preparation of higher concentration stock solutions and reduces the risk of compound precipitation in the assay medium. For in vivo studies, especially oral administration, the hydrochloride salt may offer better dissolution and absorption.[3] However, for formulation in non-polar vehicles or for studies requiring high membrane permeability, the free base might be more suitable due to its increased lipophilicity.
Stability and Storage
The hydrochloride salt is generally more stable and less susceptible to oxidative degradation.[1] This is because the lone pair of electrons on the nitrogen atom, which can be a site for oxidation, is protonated in the salt form. For long-term storage and to ensure the integrity of the compound throughout the experiment, the hydrochloride form is often preferred.
Experimental Protocols
To empower researchers to make an informed decision, this section provides detailed protocols for key experiments to compare this compound hydrochloride and this compound free base.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Add an excess amount of the compound (either this compound hydrochloride or free base) to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After equilibration, allow the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the solubility in mg/mL or µg/mL.
Caption: Shake-flask method for solubility determination.
Stability Assessment in Solution
This protocol assesses the chemical stability of the compound in a given solvent over time.
Methodology:
-
Prepare stock solutions of this compound hydrochloride and this compound free base in the desired solvent (e.g., DMSO for in vitro assays or an aqueous buffer for formulation studies) at a known concentration.
-
Aliquot the solutions into separate vials and store them under different conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot from each storage condition.
-
Analyze the samples by HPLC to determine the percentage of the parent compound remaining and to identify any degradation products.
-
Plot the percentage of the parent compound remaining versus time for each storage condition to determine the degradation rate.
Table 2: Hypothetical Stability Data Presentation
| Form | Solvent | Storage Temp. | % Remaining at 0h | % Remaining at 24h | % Remaining at 72h |
| This compound HCl | DMSO | Room Temp. | 100 | 99.5 | 98.2 |
| This compound Free Base | DMSO | Room Temp. | 100 | 97.1 | 92.5 |
| This compound HCl | PBS (pH 7.4) | 4°C | 100 | 99.8 | 99.1 |
| This compound Free Base | PBS (pH 7.4) | 4°C | 100 | 98.5 | 96.3 |
In Vitro TRPM8 Activation Assay (Calcium Influx)
This cell-based assay measures the ability of this compound to activate the TRPM8 channel.
Methodology:
-
Cell Culture: Culture a cell line stably expressing human TRPM8 (e.g., HEK293-TRPM8) in appropriate growth medium.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound hydrochloride and this compound free base in the assay buffer. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
Calcium Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Caption: Workflow for a TRPM8 calcium influx assay.
Table 3: Hypothetical In Vitro Activity Data
| Form | Assay | Endpoint | Result |
| This compound HCl | Calcium Influx | EC50 | Hypothetical Value (e.g., 50 nM) |
| This compound Free Base | Calcium Influx | EC50 | Hypothetical Value (e.g., 55 nM) |
Conclusion
The choice between this compound hydrochloride and this compound free base is a critical step in experimental design. The hydrochloride salt is generally favored for its superior aqueous solubility and enhanced stability, making it a robust choice for most in vitro and in vivo applications. However, the free base may be advantageous in specific formulation scenarios. Researchers are encouraged to perform the outlined comparative experiments to determine the most suitable form for their specific research needs, ensuring data reliability and reproducibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. Antibacterial activity and mechanisms of this compound against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride | C21H32ClN3O3 | CID 49787136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of D-3263 and Menthol on TRPM8 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two known agonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel: the well-characterized natural compound, menthol, and the clinical-stage small molecule, D-3263. This document outlines their effects on TRPM8 activation, supported by available experimental data, and provides detailed methodologies for key experimental protocols.
Introduction to TRPM8 and its Agonists
The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that acts as the primary sensor for cold temperatures in the human body.[1][2] Beyond its role in thermosensation, TRPM8 is implicated in a variety of physiological and pathophysiological processes, including pain, inflammation, and cancer, making it a significant target for therapeutic development.[3][4]
Agonists of TRPM8, such as menthol and this compound, activate the channel, leading to an influx of cations (primarily Ca2+ and Na+), which in turn triggers downstream cellular signaling.[3][5] Menthol, a natural compound derived from mint plants, is the most well-known TRPM8 agonist and is widely used for its cooling and analgesic properties.[6][7] this compound is a synthetic small molecule agonist that has been investigated for its potential antineoplastic activity, particularly in prostate cancer where TRPM8 is often overexpressed.[4][8][9]
Quantitative Comparison of Agonist Potency
The potency of a TRPM8 agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response. While extensive data is available for menthol, specific EC50 values for this compound are not readily found in publicly available literature. However, its progression into clinical trials and its use at low micromolar concentrations in preclinical studies suggest it is a potent agonist.[5][10]
| Compound | Agonist Type | Reported EC50 Values (μM) | Cell Type / Assay | Reference |
| (-)-Menthol | Natural, Non-selective | 62.64 ± 1.2 | Murine TRPM8 (Patch-clamp) | [11] |
| 101 ± 13 | CHO cells (Calcium imaging) | [12][13] | ||
| 81 ± 17 | Human TRPM8 in HEK293 cells (Calcium imaging) | [14] | ||
| 185.4 ± 69.4 | Wild-type TRPM8 (Patch-clamp) | [15] | ||
| 286 | Human melanoma G-361 cells (Calcium imaging) | [16] | ||
| This compound | Synthetic | Not publicly available. Described as a potent agonist. Used at 1µM in in-vitro cancer studies. | LNCaP, HCT116, MCF7, A549, PC3 cells | [4] |
Note: The variability in menthol's EC50 values can be attributed to different experimental conditions, such as the expression system (cell type), the specific TRPM8 ortholog (human, rat, mouse), and the assay methodology (patch-clamp electrophysiology vs. calcium imaging).
Signaling Pathway of TRPM8 Activation
The activation of the TRPM8 channel by agonists like menthol and this compound initiates a cascade of events, beginning with a conformational change in the channel protein. This allows the influx of cations, leading to membrane depolarization and subsequent cellular responses.
References
- 1. Direct inhibition of the cold-activated TRPM8 ion channel by Gαq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Facebook [cancer.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Bidirectional shifts of TRPM8 channel gating by temperature and chemical agents modulate the cold sensitivity of mammalian thermoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Implications of human TRPM8 channel gating from menthol binding studies of the sensing domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPM8 Channel Activation Reduces the Spontaneous Contractions in Human Distal Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 12. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antibacterial Action of D-3263: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. D-3263, a compound initially investigated for its potential antineoplastic properties, has demonstrated significant antibacterial and antibiofilm activity, particularly against Gram-positive pathogens like Staphylococcus aureus. This guide provides a comprehensive analysis of the antibacterial mechanism of this compound, comparing its performance with other alternatives and presenting supporting experimental data to validate its mode of action.
Executive Summary
This compound exerts its antibacterial effect primarily by targeting the bacterial cell membrane . Experimental evidence strongly suggests that this compound interacts with membrane phospholipids, leading to increased membrane permeability and subsequent disruption of essential cellular processes. This direct action on the cell envelope contributes to its bactericidal activity and its efficacy against biofilm-forming bacteria. Furthermore, proteomic analysis reveals that this compound induces changes in the expression of proteins involved in crucial metabolic pathways, further compromising bacterial viability.
Comparison with Alternative Antibiotics
The antibacterial mechanism of this compound is distinct from many conventional antibiotics. A comparison with other agents, particularly those that also target the bacterial membrane, highlights its unique properties.
| Feature | This compound | Daptomycin | Polymyxin B | Vancomycin |
| Primary Target | Bacterial Cell Membrane (Phospholipids) | Bacterial Cell Membrane (Phosphatidylglycerol) | Outer and Inner Membranes (Lipopolysaccharide) | Cell Wall Precursors (D-Ala-D-Ala) |
| Mechanism of Action | Increases membrane permeability through interaction with phospholipids. | Forms pores and depolarizes the cell membrane in a calcium-dependent manner.[1][2] | Binds to LPS and disrupts membrane integrity, acting like a detergent.[3][4] | Inhibits peptidoglycan synthesis by binding to cell wall precursors. |
| Spectrum of Activity | Primarily Gram-positive bacteria. | Primarily Gram-positive bacteria. | Primarily Gram-negative bacteria. | Primarily Gram-positive bacteria. |
| Biofilm Activity | Inhibits biofilm formation and eradicates mature biofilms.[5] | Effective against biofilms of some Gram-positive bacteria. | Limited efficacy against established biofilms. | Variable, often limited penetration into mature biofilms. |
Quantitative Performance Data
The antibacterial efficacy of this compound has been quantified through various in vitro assays.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound[5]
| Bacterial Species | Strain Type | MIC (µM) |
| Staphylococcus aureus | MSSA (86.67% of isolates) | ≤ 25 |
| Staphylococcus aureus | MRSA (93.33% of isolates) | ≤ 25 |
| Enterococcus faecalis | Clinical Isolates | ≤ 25 |
| Enterococcus faecium | Clinical Isolates | ≤ 50 |
Table 2: Bactericidal Effect of this compound against Planktonic Cells[6]
| Bacterial Strain | Treatment | Concentration | Time to >3-log10 reduction in CFU/mL |
| MRSA ATCC 43300 | This compound | 4 x MIC | ~9 hours |
| MRSA ATCC 43300 | This compound | 8 x MIC | ~6 hours |
| MRSA ATCC 43300 | Vancomycin | 8 x MIC | >24 hours |
| E. faecalis ATCC 29212 | This compound | 4 x MIC | ~6 hours |
| E. faecalis ATCC 29212 | This compound | 8 x MIC | ~3 hours |
Visualizing the Mechanism and Workflows
To elucidate the complex processes involved in validating the antibacterial mechanism of this compound, the following diagrams are provided.
Caption: Proposed antibacterial mechanism of this compound.
References
- 1. Daptomycin - Wikipedia [en.wikipedia.org]
- 2. Daptomycin - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 3. youtube.com [youtube.com]
- 4. Polymyxin - Wikipedia [en.wikipedia.org]
- 5. Antibacterial activity and mechanisms of this compound against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
D-3263 (TRPM8 Agonist) in Advanced Solid Tumors: A Comparative Analysis of Preliminary Phase I Data
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of D-3263, an investigational TRPM8 agonist, based on the preliminary findings from the Phase I clinical trial NCT00839631. The development of this compound appears to have been discontinued, and to date, full results of this trial have not been published in a peer-reviewed journal. The data presented herein are derived from a conference abstract and preclinical studies. This document aims to objectively present the available information on this compound's performance and mechanism of action, alongside a general comparison with the therapeutic landscape for advanced, refractory solid tumors.
Introduction to this compound and TRPM8 Agonism
This compound is an orally bioavailable small molecule, developed by Dendreon Corporation, that acts as an agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3] TRPM8 is a transmembrane calcium channel protein expressed in normal prostate cells and overexpressed in various cancers, including prostate, breast, colon, and lung cancer.[4] Agonism of TRPM8 leads to an influx of calcium and sodium ions, which can disrupt cellular homeostasis and induce apoptosis in TRPM8-expressing cancer cells.[2][5] Preclinical studies indicated that this compound could induce cell death in cancer cells expressing TRPM8 and also demonstrated efficacy in a rat model of benign prostatic hyperplasia (BPH), partly by reducing dihydrotestosterone (DHT) levels.[2][6]
Clinical Trial NCT00839631 Overview
The clinical trial NCT00839631 was a Phase I, open-label, dose-escalation study designed to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors that were refractory to standard therapy.[4][5][7]
Experimental Protocol
-
Study Design : Open-label, dose-escalation Phase I trial.[4]
-
Patient Population : Patients (≥18 years of age) with histologically or cytologically confirmed advanced solid tumor malignancies refractory to standard therapy or for which no standard therapy existed. Participants were required to have an ECOG performance status of 0, 1, or 2.
-
Intervention : Orally administered this compound. The study was designed to enroll three to six patients per cohort in the dose-escalation phase to determine the maximum tolerated dose (MTD).[4]
-
Primary Endpoint : To assess the safety and tolerability of this compound.
-
Secondary Endpoints : To evaluate the pharmacokinetic profile and preliminary anti-tumor activity of this compound.
Performance of this compound: Preliminary Clinical Findings
The only available clinical performance data for this compound comes from a 2010 conference presentation by Tolcher et al. A full publication with detailed statistics is not available.
| Metric | This compound (TRPM8 Agonist) |
| Trial Identifier | NCT00839631 |
| Phase | I |
| Patient Population | Advanced Solid Tumors |
| Key Efficacy Result | Disease stabilization observed in 3 out of 8 (37.5%) evaluable patients with advanced prostate cancer.[1] |
| Safety and Tolerability | Reported to be well-tolerated.[1] |
| Adverse Events | Side effects were noted to be limited to cold sensations.[1] |
| Publication Status | Preliminary results presented in a conference abstract; no full peer-reviewed publication available.[1][8] |
Mechanism of Action: TRPM8 Signaling Pathway
This compound functions by activating the TRPM8 ion channel. This activation triggers a cascade of intracellular events culminating in apoptosis of cancer cells that overexpress the channel. The proposed signaling pathway is visualized below.
Caption: Proposed signaling pathway for this compound (TRPM8 Agonist).
Experimental Workflow for Clinical Trial NCT00839631
The workflow for the Phase I trial, from patient enrollment to evaluation, is outlined in the diagram below.
Caption: Patient workflow for the Phase I trial of this compound.
Comparison with Alternatives
Given that patients in the NCT00839631 trial had advanced solid tumors refractory to standard therapies, the therapeutic alternatives are diverse and depend on the tumor type, molecular profile, and prior treatments. A direct comparison is challenging due to the limited data for this compound. However, a general overview of the treatment landscape for this patient population is provided below.
| Therapeutic Modality | Examples | Mechanism of Action | Common Tumor Types |
| Targeted Therapy | Kinase Inhibitors (e.g., Regorafenib), PARP Inhibitors, Antibody-Drug Conjugates (e.g., Ado-trastuzumab emtansine) | Varies; targets specific molecular alterations driving cancer growth. | Colorectal, Breast, Ovarian, Lung Cancers |
| Immunotherapy | Checkpoint Inhibitors (e.g., Pembrolizumab, Nivolumab), Cellular Therapies (e.g., CAR-T) | Stimulates the patient's immune system to recognize and attack cancer cells. | Melanoma, Lung, Renal, Bladder Cancers |
| Chemotherapy | Varies by tumor type (e.g., Gemcitabine-based regimens) | Cytotoxic agents that primarily target rapidly dividing cells. | Pancreatic, Sarcomas, and others as salvage therapy |
| Hormonal Therapy | Androgen Deprivation Therapy (ADT), Aromatase Inhibitors | Blocks hormone signaling that drives the growth of certain cancers. | Prostate, Breast Cancers |
For the specific subgroup where this compound showed a preliminary signal—advanced, refractory prostate cancer—alternatives could include next-generation hormonal agents, chemotherapy (e.g., docetaxel, cabazitaxel), radiopharmaceuticals, and PARP inhibitors for patients with specific DNA repair gene mutations. Both TRPM8 agonists and antagonists are being explored preclinically for prostate cancer, suggesting a complex role for the channel that may depend on the disease state (androgen-dependent vs. castration-resistant).[9][10]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Dendreon Corporation Presents Preclinical Data Demonstrating Activity of Trp-p8 agonist, this compound, in Benign Prostatic Hyperplasia - BioSpace [biospace.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. 376 Preliminary results from a Phase 1 study of this compound HCl, a TRPM8 calcium channel agonist, in patients with advanced cancer | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Therapeutic potential of TRPM8 channels in cancer treatment [frontiersin.org]
- 10. Therapeutic potential of TRPM8 antagonists in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
D-3263 (ALTA3263): A Head-to-Head Comparison with Other Antineoplastic Agents in KRAS-Mutant Cancers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the novel antineoplastic agent D-3263 (also known as ALTA3263) with other targeted therapies for KRAS-mutant solid tumors. Designed for researchers, scientists, and drug development professionals, this document synthesizes the latest preclinical and clinical data to offer an objective analysis of ALTA3263's performance against established and emerging competitors.
Executive Summary
Mutations in the KRAS gene are among the most common oncogenic drivers, historically representing a challenging target for therapeutic intervention. The landscape of KRAS-targeted therapies is rapidly evolving, moving from mutation-specific inhibitors to broader-spectrum agents. ALTA3263 is a novel, orally bioavailable, pan-KRAS selective inhibitor with a unique dual-targeting mechanism against both the "ON" (active) and "OFF" (inactive) states of the KRAS protein.[1] This positions it to potentially address a wider range of KRAS mutations, including the highly prevalent G12D and G12V, which are largely insensitive to first-generation KRAS inhibitors that primarily target the inactive state.[1] This guide will compare ALTA3263 with the approved KRAS G12C inhibitors, Sotorasib and Adagrasib, as well as other pan-KRAS inhibitors in development.
Mechanism of Action: A Paradigm Shift in KRAS Inhibition
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound ("ON") state and an inactive GDP-bound ("OFF") state to regulate downstream signaling pathways critical for cell growth and survival, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2][3] Oncogenic KRAS mutations impair the protein's ability to hydrolyze GTP, leading to its persistent activation and uncontrolled cell proliferation.
ALTA3263 distinguishes itself by being a non-covalent, isoform-selective inhibitor that targets both the ON and OFF states of KRAS.[1][4] This dual inhibition is designed to provide more complete and sustained target coverage, potentially overcoming the limitations of inhibitors that only target the transiently accessible OFF state.[1] Its pan-mutant activity aims to be effective against over 90% of all KRAS mutations.[1]
In contrast, Sotorasib and Adagrasib are first-generation KRAS inhibitors that specifically and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive conformation.[5][6] Their efficacy is therefore limited to tumors harboring this specific mutation.
dot
Caption: The KRAS signaling pathway and points of intervention for different inhibitors.
Preclinical Data Comparison
Preclinical studies provide the foundational evidence for an agent's therapeutic potential. ALTA3263 has demonstrated a compelling preclinical profile, particularly in its broad activity and potent tumor regression.
| Feature | ALTA3263 | Sotorasib | Adagrasib |
| Target Mutations | Pan-KRAS (>90% of mutations), including G12V, G12D, G12C, G12A[1][4] | KRAS G12C[5] | KRAS G12C[7] |
| Mechanism | Non-covalent, dual ON/OFF state inhibitor[4] | Covalent, OFF state inhibitor[5] | Covalent, OFF state inhibitor[7] |
| Potency | Picomolar to low single-digit nanomolar potency against various KRAS mutant cells[4] | Not specified in similar terms | IC50: ~5 nmol/L[8] |
| Selectivity | High selectivity for KRAS over NRAS and HRAS[4] | Specific to KRAS G12C[5] | Selective for KRAS G12C[8] |
| In Vivo Efficacy | Complete and sustained tumor regressions in 8 KRAS G12V/D/C/A mutant xenograft models[4] | Regression of KRAS G12C-mutated tumors[9] | Significant inhibition of brain tumor growth in intracranial xenograft models[10] |
| Tolerability | Well-tolerated during prolonged daily oral dosing in mice[4] | Generally well-tolerated in preclinical models[9] | Favorable pharmacokinetic properties and tolerability[7] |
Clinical Data Comparison
ALTA3263 is currently in a Phase 1/1b clinical trial, with the first patient dosed in March 2025.[11] Therefore, direct clinical efficacy data is not yet available. The following table summarizes key clinical data for the approved KRAS G12C inhibitors, Sotorasib and Adagrasib, which serve as a benchmark for ALTA3263's future clinical development.
| Parameter | Sotorasib (CodeBreaK 100/200 - NSCLC) | Adagrasib (KRYSTAL-1 - NSCLC) | ALTA3263 (3263-001) |
| Phase | Phase 2 & 3[12][13] | Phase 1/1b[8] | Phase 1/1b[11] |
| Patient Population | Previously treated KRAS G12C-mutant NSCLC[12][14] | Previously treated KRAS G12C-mutant solid tumors[8] | Advanced solid tumors with KRAS mutations[11] |
| Objective Response Rate (ORR) | 37.1% (Phase 2)[12], 28% (Phase 3)[14] | 42.9%[15] | Data not yet available |
| Median Progression-Free Survival (PFS) | 6.8 months (Phase 2)[12], 5.6 months (Phase 3)[14] | 6.5 months[15] | Data not yet available |
| Median Overall Survival (OS) | 12.5 months (Phase 2)[14] | 12.6 months[15] | Data not yet available |
| Common Adverse Events | Diarrhea, nausea, fatigue, increased liver enzymes[14] | Diarrhea, nausea, vomiting, fatigue[15] | Data not yet available |
Experimental Protocols
In Vivo Xenograft Tumor Model
The preclinical efficacy of ALTA3263 and its comparators is typically evaluated using in vivo xenograft models. A general protocol for a cell line-derived xenograft (CDX) study is as follows:
dot
Caption: A typical workflow for a preclinical in vivo xenograft study.
-
Cell Line Selection and Culture: Human cancer cell lines with specific KRAS mutations (e.g., G12D, G12V, G12C) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach 70-80% confluency.[16]
-
Animal Models: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.[17] Animals are allowed to acclimate for at least one week before the procedure.[16]
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1-10 million cells) is injected subcutaneously into the flank of each mouse.[16][18] Co-injection with an extracellular matrix gel like Matrigel can enhance tumor formation.[16]
-
Tumor Growth Monitoring: Once tumors become palpable, their dimensions (length and width) are measured with digital calipers 2-3 times per week.[16] Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined average volume (e.g., 100-200 mm³), mice are randomized into control (vehicle) and treatment groups.[18][19] The investigational drug (e.g., ALTA3263) is formulated in an appropriate vehicle and administered, typically via oral gavage, at various doses and schedules.[19]
-
Efficacy and Tolerability Assessment: Throughout the study, tumor volume and the body weight of the mice are monitored regularly.[16] Clinical observations for any signs of toxicity are also recorded.
-
Data Analysis: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean final tumor volume between treated and control groups.[19] Statistical analyses (e.g., t-test, ANOVA) are performed to determine the significance of the treatment effect.[16]
Conclusion and Future Directions
ALTA3263 represents a promising next-generation KRAS inhibitor with a distinct mechanism of action that may address the limitations of current therapies. Its pan-KRAS and dual ON/OFF state inhibition have the potential to benefit a broader patient population with various KRAS mutations, a significant unmet need in oncology.[1] Preclinical data are highly encouraging, demonstrating potent and broad anti-tumor activity.[4]
The ongoing Phase 1/1b clinical trial will be crucial in establishing the safety, tolerability, and preliminary efficacy of ALTA3263 in patients with KRAS-mutant solid tumors. Future comparative data from this trial will be essential to fully understand its clinical positioning relative to established KRAS G12C inhibitors like Sotorasib and Adagrasib, as well as other emerging pan-KRAS inhibitors. The scientific community eagerly awaits these results to determine if ALTA3263 can redefine the treatment paradigm for KRAS-driven cancers.
References
- 1. Alterome Doses First Patient in Phase 1 Study of ALTA3263, a Novel Pan-KRAS Dual ON/OFF Inhibitor, in Advanced Solid Tumors [businesswire.com]
- 2. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy [mdpi.com]
- 3. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alterome Therapeutics to Present Preclinical Data for its KRAS Selective Inhibitor ALTA3263 at the 2024 ENA Symposium [businesswire.com]
- 5. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 8. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alterome.com [alterome.com]
- 12. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular determinants of sotorasib clinical efficacy in KRASG12C-mutated non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adagrasib: A landmark in the KRASG12C‐mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. benchchem.com [benchchem.com]
Comparative Analysis of D-3263 Experimental Compounds in Oncology and Infectious Disease
This guide provides a comparative analysis of two distinct experimental compounds identified under the designation "D-3263": a transient receptor potential melastatin 8 (TRPM8) agonist with applications in oncology and bacteriology, and a novel pan-KRAS inhibitor, ALTA3263, for the treatment of solid tumors. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available experimental data, detailed methodologies for relevant assays, and visualizations of signaling pathways and experimental workflows.
Part 1: this compound as a TRPM8 Agonist
The first compound, this compound, is a small molecule agonist of the TRPM8 ion channel. Activation of TRPM8, a calcium-permeable, nonselective cation channel, has been investigated as a therapeutic strategy in both prostate cancer and for its antibacterial properties against Gram-positive bacteria.
Mechanism of Action
As a TRPM8 agonist, this compound binds to and activates the TRPM8 channel, which is overexpressed in certain cancers, particularly prostate cancer.[1][2] This activation leads to a significant influx of calcium and sodium ions into the cell, disrupting cellular homeostasis and inducing apoptosis (programmed cell death) in TRPM8-expressing tumor cells.[3][4] In the context of its antibacterial activity, this compound is thought to target the bacterial cell membrane, leading to increased permeability and disruption of essential processes like protein synthesis.[5]
Signaling Pathway and Proposed Antibacterial Mechanism
References
- 1. Alterome Therapeutics to Present Preclinical Data for its KRAS Selective Inhibitor ALTA3263 at the 2024 ENA Symposium - BioSpace [biospace.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Alterome Therapeutics Presents Pre-Clinical Data Supporting the Development of Lead Program, an AKT1 E17K Inhibitor [businesswire.com]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 5. alterome.com [alterome.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling D-3263
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling D-3263. The following procedures and plans are based on established laboratory safety protocols and are intended to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protective equipment is used.[1][2] The minimum required PPE for handling this compound in a laboratory setting includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[1][2] Depending on the procedure and the quantity of the compound being used, additional PPE may be necessary.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Engineering Controls | Required PPE |
| Weighing and Preparing Solutions | Chemical fume hood or ventilated balance enclosure | Lab coat, safety goggles, nitrile gloves (double-gloving recommended), and a disposable respirator (N95 or higher) if weighing powder outside of a ventilated enclosure. |
| Cell Culture and In Vitro Assays | Biosafety cabinet (Class II) | Lab coat, safety glasses, and nitrile gloves. |
| In Vivo Animal Studies | Ventilated animal changing station or biosafety cabinet | Lab coat, safety glasses, nitrile gloves, and a disposable gown. |
| Compound Storage and Transport | N/A | Lab coat and safety glasses when handling containers. |
| Waste Disposal | Chemical fume hood | Lab coat, safety goggles, nitrile gloves, and chemical-resistant apron. |
Experimental Protocols: Safe Handling Procedures
Adherence to standard laboratory operating procedures is critical to minimize exposure and ensure a safe working environment.
Step 1: Preparation and Planning
-
Before beginning any work, consult the most recent safety information and understand the potential hazards.
-
Ensure that all necessary PPE is available and in good condition.[2]
-
Verify that emergency equipment, such as eyewash stations and safety showers, are accessible and operational.
Step 2: Handling this compound Powder
-
All weighing and handling of powdered this compound should be conducted in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
-
Use appropriate tools (e.g., spatulas, weigh paper) to handle the powder and avoid creating dust.
-
After weighing, carefully seal the primary container and decontaminate the exterior and the weighing area.
Step 3: Preparing Solutions
-
When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing.
-
If the solvent is volatile, ensure the preparation is performed in a chemical fume hood.
-
Clearly label all solutions with the compound name, concentration, date, and your initials.
Step 4: Performing Experiments
-
When conducting experiments, always wear the appropriate PPE as outlined in Table 1.
-
Avoid skin contact with the compound and its solutions. If contact occurs, immediately wash the affected area with soap and water.
-
Do not eat, drink, or apply cosmetics in the laboratory.
Step 5: Post-Experiment Procedures
-
Decontaminate all work surfaces and equipment after use.
-
Properly dispose of all waste materials as described in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly before leaving the laboratory.
Disposal Plan
Proper disposal of chemical waste is crucial to protect personnel and the environment.
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh paper, and empty vials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines for chemical containers.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.
Visualization of Safety Workflow
The following diagram illustrates the logical workflow for assessing risks and selecting the appropriate personal protective equipment when handling a chemical compound like this compound, for which specific hazard information may be limited.
Caption: Risk assessment and PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
